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Core Science & Biosynthesis

Foundational

Methyl 5-bromo-2-iodo-3-methylbenzoate CAS number and registry information

An In-Depth Technical Guide to Substituted Benzoates for Advanced Research Focus: Methyl 5-bromo-2-iodo-3-methylbenzoate and Its Isomeric Landscape Prepared by: Gemini, Senior Application Scientist This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Benzoates for Advanced Research

Focus: Methyl 5-bromo-2-iodo-3-methylbenzoate and Its Isomeric Landscape

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-iodo-3-methylbenzoate, a halogenated aromatic compound with significant potential in synthetic chemistry. Given the limited direct literature on this specific substitution pattern, this document will also draw upon the well-documented, structurally similar isomer, Methyl 5-bromo-3-iodo-2-methylbenzoate (CAS No. 1378861-84-7) , to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and application discussed herein are grounded in established organic chemistry and are intended to serve as an authoritative resource for the scientific community.

Core Registry and Physicochemical Properties

Table 1: Physicochemical and Registry Data of Methyl 5-bromo-3-iodo-2-methylbenzoate

PropertyValueSource(s)
CAS Number 1378861-84-7[1]
Molecular Formula C₉H₈BrIO₂[2]
Molecular Weight 353.87 g/mol [2]
IUPAC Name methyl 5-bromo-3-iodo-2-methylbenzoate[2]
Canonical SMILES CC1=C(C=C(C=C1I)Br)C(=O)OC[2]
InChIKey MNRJEGYAUYBNRW-UHFFFAOYSA-N[2]
Predicted XlogP 3.5[2]

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted aromatic rings like Methyl 5-bromo-2-iodo-3-methylbenzoate requires a strategic, multi-step approach to ensure correct regiochemistry. A plausible and efficient synthetic route would likely start from a more readily available precursor, such as a substituted aminobenzoic acid, and proceed through diazotization followed by a Sandmeyer-type reaction for iodination, and finally esterification.

Proposed Synthetic Pathway

A logical synthetic pathway for the parent carboxylic acid, 5-bromo-2-iodo-3-methylbenzoic acid, would involve the diazotization of an appropriate amino-substituted precursor, followed by iodination. The resulting carboxylic acid can then be esterified to yield the final methyl ester product. This method offers high yields and good control over the positioning of the iodo group. The synthesis of related compounds like 5-Bromo-2-iodobenzoic acid often involves the conversion of 2-Amino-5-bromobenzoic acid.[3]

Synthetic_Pathway A 2-Amino-5-bromo-3-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, aq. Acid (Diazotization) C 5-Bromo-2-iodo-3-methylbenzoic Acid B->C KI (Iodination) D Methyl 5-bromo-2-iodo-3-methylbenzoate C->D CH₃OH, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Proposed synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

This protocol is a representative procedure based on established methods for similar compounds.[3][4]

Step 1: Diazotization and Iodination of 2-Amino-5-bromo-3-methylbenzoic Acid

  • Suspend 2-Amino-5-bromo-3-methylbenzoic acid in a mixture of an inorganic acid (e.g., HCl or H₂SO₄) and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Quench the reaction by adding a solution of sodium bisulfite to remove any excess iodine.

  • Collect the precipitated solid, 5-bromo-2-iodo-3-methylbenzoic acid, by filtration, wash with cold water, and dry.

Step 2: Fischer Esterification

  • Reflux the crude 5-bromo-2-iodo-3-methylbenzoic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Pour the residue into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude Methyl 5-bromo-2-iodo-3-methylbenzoate by column chromatography on silica gel.[5]

Applications in Research and Development

Halogenated benzoic acid derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][6] The presence of three distinct functional handles—a bromine atom, an iodine atom, and a methyl ester—on the aromatic ring of Methyl 5-bromo-2-iodo-3-methylbenzoate makes it a highly versatile intermediate.

  • Cross-Coupling Reactions: The bromo and iodo substituents serve as reactive sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization of the aromatic core.

  • Pharmaceutical Intermediates: This class of compounds is crucial for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[6][7] For instance, the related compound 5-Bromo-2-methylbenzoic acid is a known intermediate in the synthesis of canagliflozin, a drug used to treat type 2 diabetes.[7]

  • Fine Chemical Synthesis: As a building block, it provides a scaffold for creating a wide array of more complex organic molecules for materials science and other research applications.[6]

Applications cluster_0 Methyl 5-bromo-2-iodo-3-methylbenzoate cluster_1 Synthetic Transformations cluster_2 Final Products A Key Intermediate B Suzuki Coupling (C-Br or C-I) A->B C Sonogashira Coupling (C-Br or C-I) A->C D Ester Hydrolysis/ Amidation A->D E Active Pharmaceutical Ingredients (APIs) B->E F Agrochemicals C->F G Complex Organic Molecules D->G

Caption: Potential applications and synthetic utility.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Methyl 5-bromo-2-iodo-3-methylbenzoate is not available, data from structurally similar compounds like Methyl 5-bromo-2-iodobenzoate and 5-Bromo-2-methylbenzoic acid can be used to infer its hazard profile.[8][9][10]

Table 2: Summary of Hazard Information

Hazard CategoryDescriptionPrecautionary StatementsSource(s)
Acute Toxicity (Oral) Harmful if swallowed.P264, P270, P301+P310, P405, P501[8][11][12]
Skin Corrosion/Irritation Causes skin irritation.P280, P302+P352, P332+P317, P362+P364[9][12][13]
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P317[9][12][13]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261, P271, P304+P340, P319, P403+P233[12][13]
Handling and Storage Recommendations
  • Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13] Avoid formation of dust and aerosols.[10]

  • Storage: Store in a cool, dry place away from light and incompatible materials.[3] Keep the container tightly sealed.[10][13]

References

  • BLD Pharm. (n.d.). Methyl 5-bromo-3-iodo-2-methylbenzoate.
  • MilliporeSigma. (n.d.). Methyl 5-bromo-2-iodobenzoate 97.
  • ChemicalBook. (n.d.). METHYL 5-BROMO-2-IODOBENZOATE | 181765-86-6.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 5-bromo-2-methylbenzoate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic acid.
  • PubChemLite. (n.d.). Methyl 5-bromo-3-iodo-2-methylbenzoate (C9H8BrIO2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid - Safety Data Sheet.
  • ECHEMI. (n.d.). 2-broMo-5-iodobenzoic acid Methyl ester SDS, 717880-58-5 Safety Data Sheets.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications.
  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.).
  • Guidechem. (2023). What are the applications of 5-Bromo-2-methylbenzoic acid?.
  • PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid.
  • Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-bromo-2-iodo-3-methylbenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-iodo-3-methylbenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring orthogonal halogens (bromo and iodo) and a methyl ester, allows for selective and sequential cross-coupling reactions. This enables the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis pathway for this compound, starting from readily available precursors. The presented methodology is grounded in established organic chemistry principles and supported by detailed experimental protocols.

Strategic Synthesis Pathway

The most logical and well-documented synthetic route to Methyl 5-bromo-2-iodo-3-methylbenzoate commences with 2-amino-3-methylbenzoic acid. This starting material is commercially available or can be synthesized from 3-methyl-2-nitrobenzoic acid via reduction[1][2]. The overall synthesis strategy involves a three-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom at the 5-position of 2-amino-3-methylbenzoic acid.

  • Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by iodination.

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

This pathway is advantageous as it allows for precise control over the regioselectivity of the halogenation steps.

Visualizing the Synthesis

Synthesis_Pathway 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid 2-Amino-5-bromo-3-methylbenzoic_acid 2-Amino-5-bromo-3-methylbenzoic acid 2-Amino-3-methylbenzoic_acid->2-Amino-5-bromo-3-methylbenzoic_acid NBS, DMF 5-Bromo-2-iodo-3-methylbenzoic_acid 5-Bromo-2-iodo-3-methylbenzoic acid 2-Amino-5-bromo-3-methylbenzoic_acid->5-Bromo-2-iodo-3-methylbenzoic_acid 1. NaNO2, HCl 2. KI Methyl_5-bromo-2-iodo-3-methylbenzoate Methyl 5-bromo-2-iodo-3-methylbenzoate 5-Bromo-2-iodo-3-methylbenzoic_acid->Methyl_5-bromo-2-iodo-3-methylbenzoate Methanol, H2SO4

Caption: Overall synthetic route to Methyl 5-bromo-2-iodo-3-methylbenzoate.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

The initial step involves the regioselective bromination of 2-amino-3-methylbenzoic acid. The amino group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. The cumulative effect of these substituents directs the incoming electrophile (bromine) to the position para to the amino group (C5), which is also sterically accessible. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation, particularly in a polar aprotic solvent like N,N-dimethylformamide (DMF)[3][4].

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in DMF.

  • To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid.

Step 2: Synthesis of 5-Bromo-2-iodo-3-methylbenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of substituents, including halogens[5][6]. The reaction proceeds through a diazonium salt intermediate. In the first stage, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt[7]. In the second stage, the diazonium group is displaced by an iodide ion from potassium iodide. While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination often proceeds without a catalyst[8].

Experimental Protocol:

  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a flask and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and add a solution of sodium thiosulfate to quench any excess iodine.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain crude 5-bromo-2-iodo-3-methylbenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water)[9].

Step 3: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification is a classic and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid[10][11][12][13]. The reaction is an equilibrium process, and using a large excess of the alcohol (methanol can be used as the solvent) drives the equilibrium towards the formation of the ester.

Experimental Protocol:

  • Suspend 5-bromo-2-iodo-3-methylbenzoic acid (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Methyl 5-bromo-2-iodo-3-methylbenzoate by column chromatography on silica gel or by recrystallization.

Data Summary

CompoundStarting MaterialReagentsProductMolecular FormulaMolecular Weight ( g/mol )
Step 1 2-Amino-3-methylbenzoic acidN-Bromosuccinimide, DMF2-Amino-5-bromo-3-methylbenzoic acidC₈H₈BrNO₂230.06[14]
Step 2 2-Amino-5-bromo-3-methylbenzoic acidNaNO₂, HCl, KI5-Bromo-2-iodo-3-methylbenzoic acidC₈H₆BrIO₂340.94
Step 3 5-Bromo-2-iodo-3-methylbenzoic acidMethanol, H₂SO₄Methyl 5-bromo-2-iodo-3-methylbenzoateC₉H₈BrIO₂354.97[15]

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Esterification S1_Start Dissolve 2-amino-3-methylbenzoic acid in DMF S1_Add_NBS Add NBS portion-wise S1_Start->S1_Add_NBS S1_React Stir at room temperature S1_Add_NBS->S1_React S1_Workup Precipitate in ice-water S1_React->S1_Workup S1_Isolate Filter and dry S1_Workup->S1_Isolate S2_Start Suspend intermediate in HCl(aq) S1_Isolate->S2_Start S2_Diazotize Add NaNO2 solution at 0-5 °C S2_Start->S2_Diazotize S2_React_KI Add to KI solution S2_Diazotize->S2_React_KI S2_Decompose Warm to complete reaction S2_React_KI->S2_Decompose S2_Workup Quench with Na2S2O3 S2_Decompose->S2_Workup S2_Isolate Filter and purify S2_Workup->S2_Isolate S3_Start Suspend intermediate in Methanol S2_Isolate->S3_Start S3_Catalyze Add conc. H2SO4 S3_Start->S3_Catalyze S3_React Reflux S3_Catalyze->S3_React S3_Workup Remove methanol, extract with ethyl acetate S3_React->S3_Workup S3_Wash Wash with NaHCO3 and brine S3_Workup->S3_Wash S3_Isolate Dry and concentrate S3_Wash->S3_Isolate S3_Purify Purify by chromatography/recrystallization S3_Isolate->S3_Purify

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate can be reliably achieved through a three-step sequence starting from 2-amino-3-methylbenzoic acid. This guide has outlined a detailed and logical pathway, providing both the theoretical underpinnings and practical experimental protocols for each step. The strategic use of electrophilic bromination, a Sandmeyer reaction, and Fischer esterification allows for the efficient construction of this valuable and versatile chemical intermediate. Researchers and scientists in drug development and materials science can utilize this guide to access this important building block for their synthetic endeavors.

References

  • PrepChem.com. Preparation of 2-amino-3-methylbenzoic acid. [Link]

  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PubChem. Methyl 5-bromo-3-iodo-2-methylbenzoate. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • University of California, Irvine. Lab5 procedure esterification. [Link]

  • Wychem. Methyl 2-amino-5-bromo-3-iodobenzoate. [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • Google Patents. (2018). CN108046890A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Google Patents. (2021).
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

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Foundational

IUPAC nomenclature for Methyl 5-bromo-2-iodo-3-methylbenzoate

IUPAC Nomenclature, Synthesis, and Chemoselective Applications of Methyl 5-bromo-2-iodo-3-methylbenzoate: A Technical Guide Executive Summary In modern drug development and medicinal chemistry, polyhalogenated aromatic b...

Author: BenchChem Technical Support Team. Date: March 2026

IUPAC Nomenclature, Synthesis, and Chemoselective Applications of Methyl 5-bromo-2-iodo-3-methylbenzoate: A Technical Guide

Executive Summary

In modern drug development and medicinal chemistry, polyhalogenated aromatic building blocks are indispensable for constructing complex active pharmaceutical ingredients (APIs). Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly specialized scaffold featuring orthogonal reactive sites. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the IUPAC nomenclature logic of this molecule, detail a field-proven synthetic protocol for its preparation, and outline its strategic utility in chemoselective cross-coupling workflows.

Structural Deconstruction & IUPAC Nomenclature Logic

The systematic naming of complex organic molecules relies on a strict hierarchical ruleset defined by the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly known as the Blue Book)[1]. The derivation of the name "Methyl 5-bromo-2-iodo-3-methylbenzoate" follows a deterministic, four-step logic:

  • Identification of the Functional Parent: The molecule contains an ester group (-COOCH3) attached directly to a benzene ring. According to IUPAC seniority rules for oxygenated functional groups, the ester takes highest priority, establishing the parent structure as methyl benzoate [1].

  • Ring Numbering (Lowest Locant Rule): The carbon atom of the benzene ring attached to the ester moiety is designated as C1. To determine the numbering direction around the ring, we must apply the lowest locant rule to the substituents. Numbering in one direction yields locants 2, 3, and 5. Numbering in the opposite direction yields 3, 5, and 6. Because the set {2,3,5} is lower at the first point of difference than {3,5,6}, the 2,3,5-numbering path is mandated[1].

  • Alphabetization of Substituents: The substituents at positions 2, 3, and 5 are an iodo group, a methyl group, and a bromo group, respectively. IUPAC rules require substituents to be cited in strict alphabetical order (ignoring numerical prefixes): b romo, i odo, m ethyl[1].

  • Final Assembly: Combining the alphabetized substituents with their respective locants and the parent name yields the Preferred IUPAC Name (PIN): Methyl 5-bromo-2-iodo-3-methylbenzoate .

IUPAC_Logic Start Identify Parent Structure (Benzene Ring) Principal Identify Principal Functional Group (-COOCH3) Start->Principal ParentName Base Name: Methyl benzoate Principal->ParentName Numbering Apply Lowest Locant Rule (C1 = Ester) ParentName->Numbering Locants Compare Paths: 2,3,5 vs 3,5,6 Select 2,3,5 Numbering->Locants Alphabetical Alphabetize Substituents: Bromo, Iodo, Methyl Locants->Alphabetical Final Final IUPAC Name: Methyl 5-bromo-2-iodo-3-methylbenzoate Alphabetical->Final

Caption: Logic tree for deriving the IUPAC name of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Experimental Synthesis Protocol: Overcoming Steric Hindrance

Mechanistic Causality: Synthesizing this ester from its corresponding carboxylic acid (5-bromo-2-iodo-3-methylbenzoic acid) presents a significant thermodynamic challenge. Standard Fischer esterification (using methanol and a catalytic Brønsted acid like H2SO4) is severely inhibited by the extreme steric hindrance of the ortho-iodo group (van der Waals radius ~1.98 Å) and the adjacent meta-methyl group.

To bypass this steric blockade, we utilize an S_N2-type O-alkylation. By deprotonating the carboxylic acid to form a highly nucleophilic carboxylate anion, we can drive a rapid nucleophilic substitution using methyl iodide (MeI) and potassium carbonate (K2CO3) in a polar aprotic solvent[2]. This self-validating system avoids harsh reflux conditions and prevents protodehalogenation side reactions.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-iodo-3-methylbenzoic acid (10.0 g, 29.3 mmol, 1.0 eq) and anhydrous K2CO3 (8.1 g, 58.6 mmol, 2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the potassium carboxylate salt. Validation checkpoint: The mixture will transition from a suspension to a slightly cloudy solution.

  • Alkylation: Shield the flask from direct light (to prevent MeI degradation). Add Methyl iodide (MeI) (2.74 mL, 44.0 mmol, 1.5 eq) dropwise over 10 minutes via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV visualization). The highly polar acid spot (R_f ~0.1) will completely convert to the non-polar ester spot (R_f ~0.6).

  • Quench & Extraction: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Analytical Validation

To confirm the structural integrity of the synthesized scaffold, quantitative NMR and Mass Spectrometry data must be evaluated. The table below summarizes the expected analytical profile.

Analytical MethodSignal / ValueAssignment / Structural Note
1H NMR (400 MHz, CDCl3)δ 7.82 (d, J = 2.1 Hz, 1H)Ar-H (C6) - Deshielded by adjacent ester
δ 7.55 (d, J = 2.1 Hz, 1H)Ar-H (C4) - Meta-coupling to C6 proton
δ 3.92 (s, 3H)-COOCH3 (Ester methyl)
δ 2.51 (s, 3H)Ar-CH3 (C3 methyl)
13C NMR (100 MHz, CDCl3)δ 166.5C=O (Ester Carbonyl)
δ 143.2, 137.4, 135.1, 131.8, 121.5, 98.4Aromatic Carbons (C1-C6); C2 (C-I) is highly shielded (~98.4 ppm)
δ 52.8-OCH3
δ 29.4Ar-CH3
HRMS (ESI+)m/z [M+H]+ calcd for C9H9BrIO2: 354.8831Found: 354.8835

Application in Drug Development: Chemoselective Cross-Coupling

The true architectural value of Methyl 5-bromo-2-iodo-3-methylbenzoate lies in its capacity for orthogonal chemoselective functionalization .

Mechanistic Causality: The molecule contains two distinct carbon-halogen bonds: C(sp2)-I and C(sp2)-Br. The bond dissociation enthalpy (BDE) of the C-I bond is approximately 65 kcal/mol, whereas the C-Br bond is significantly stronger at ~81 kcal/mol. In transition-metal catalysis (such as Palladium-catalyzed Suzuki-Miyaura or Sonogashira couplings, or Ni/photoredox dual catalysis), the oxidative addition of the metal into the C-I bond is kinetically vastly superior to the C-Br bond[3].

This thermodynamic differential allows researchers to perform a cross-coupling reaction exclusively at the C2 position at room temperature or under mild heating, leaving the C5-bromo group completely intact. Once the C2 position is functionalized, the catalyst system or temperature can be altered to force a second, distinct cross-coupling at the C5 position, enabling the modular synthesis of highly complex, 3D-diverse pharmaceutical libraries[3].

Workflow SM Methyl 5-bromo-2-iodo-3-methylbenzoate (Starting Material) Step1 Sonogashira / Suzuki Coupling (Mild Temp, Pd catalyst) SM->Step1 Regioselective at C-I (Fast) Int1 C2-Functionalized Intermediate (Bromo remains intact) Step1->Int1 Step2 Second Cross-Coupling (Elevated Temp, Active Pd) Int1->Step2 Reacts at C-Br (Slow) Product C2, C5-Bis-functionalized Benzoate Scaffold Step2->Product

Caption: Chemoselective orthogonal cross-coupling workflow leveraging C-I and C-Br reactivity differences.

References

  • Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.1

  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. 2

  • Till, N. A., et al. (2018). Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. National Institutes of Health (PMC). 3

Sources

Exploratory

Whitepaper on the Predicted Physicochemical Properties of Methyl 5-bromo-2-iodo-3-methylbenzoate

Disclaimer: This document provides a scientifically reasoned prediction of the physical and chemical properties of Methyl 5-bromo-2-iodo-3-methylbenzoate. As of the date of this publication, no direct experimental data f...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a scientifically reasoned prediction of the physical and chemical properties of Methyl 5-bromo-2-iodo-3-methylbenzoate. As of the date of this publication, no direct experimental data for this specific compound has been found in publicly accessible databases and literature. The predictions herein are based on the known properties of structurally analogous compounds and established principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals and should be used for informational and planning purposes, with experimental verification being essential.

Introduction

Methyl 5-bromo-2-iodo-3-methylbenzoate is a polysubstituted aromatic compound. Its structure, featuring a benzene ring with bromo, iodo, methyl, and methyl ester functional groups, suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. The precise arrangement of these substituents is expected to significantly influence its reactivity and physical properties. This whitepaper aims to provide a reliable prediction of its physical state and appearance to aid researchers in its synthesis, handling, and characterization.

Predicted Physical State and Appearance

Based on the analysis of structurally related compounds, pure Methyl 5-bromo-2-iodo-3-methylbenzoate is predicted to be a solid at room temperature , likely appearing as a white to off-white or light yellow crystalline powder .

Rationale for Prediction

The prediction of a solid state is based on several key factors:

  • High Molecular Weight: The calculated molecular weight of Methyl 5-bromo-2-iodo-3-methylbenzoate is 368.96 g/mol . Generally, as the molecular weight of organic compounds increases, so do the intermolecular forces (specifically, London dispersion forces), leading to higher melting and boiling points.[1]

  • Data from Analogous Compounds: A survey of structurally similar compounds reveals that they are predominantly solids at room temperature. This provides strong evidence for the predicted physical state of the target molecule.

  • Intermolecular Interactions: The presence of polar carbon-halogen (C-Br and C-I) and carbonyl (C=O) bonds introduces dipole-dipole interactions, which are stronger than the London dispersion forces alone and contribute to a higher melting point.[2] The planar nature of the aromatic ring also allows for efficient crystal lattice packing, further strengthening intermolecular forces.[1][3]

The predicted color is based on the common appearance of similar halogenated and methylated benzoates, which are typically white or slightly colored crystalline solids. The presence of iodine may impart a slight yellow tinge, which can deepen upon exposure to light or air due to potential decomposition.

Comparative Data of Structurally Analogous Compounds

To support the prediction, the physical properties of several structurally related compounds are summarized in the table below. These compounds share key functional groups with the target molecule and provide a strong basis for inference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Appearance
Methyl 5-bromo-2-iodobenzoate181765-86-6C₈H₆BrIO₂340.94Solid45-49-
Methyl 3-bromo-4-iodo-5-methylbenzoate1160574-57-1C₉H₈BrIO₂354.97Solid92-95-
Methyl 5-bromo-2-hydroxy-3-methylbenzoate40912-71-8C₉H₉BrO₃245.07---
Methyl 5-bromo-2-methoxy-3-methylbenzoate722497-32-7C₁₀H₁₁BrO₃259.10Solid60-62-

Data sourced from various chemical supplier catalogs and databases.

The data clearly indicates that related bromo-iodo-methyl-substituted benzoates are solids with melting points well above room temperature. The addition of a methyl group to "Methyl 5-bromo-2-iodobenzoate" to form the target compound would increase the molecular weight and is expected to further increase the melting point due to enhanced van der Waals forces and potentially more efficient crystal packing, depending on the overall molecular symmetry.

Molecular Structure and Visualization

The arrangement of the substituents on the benzene ring is crucial for its properties. The structure of Methyl 5-bromo-2-iodo-3-methylbenzoate is visualized below.

Caption: 2D structure of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Conclusion

While awaiting experimental verification, this in-depth analysis strongly predicts that Methyl 5-bromo-2-iodo-3-methylbenzoate is a solid at ambient temperature, presenting as a white to light yellow crystalline substance. This prediction is grounded in the established physicochemical properties of closely related analogs and fundamental principles of chemical structure and intermolecular forces. Researchers planning to synthesize or handle this compound should proceed with the expectation of managing a solid material.

References

  • PubChem. Methyl 5-bromo-2-hydroxy-3-methylbenzoate. [Link][4]

  • LibreTexts Chemistry. 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link][3]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link][1]

  • TutorChase. How does the presence of a functional group affect boiling and melting points?. [Link][2]

Sources

Foundational

Advanced Divergent Functionalization of Polyhalogenated Arenes: A Technical Guide to Methyl 5-bromo-2-iodo-3-methylbenzoate

Executive Summary In the realm of advanced organic synthesis and pharmaceutical drug development, polyhalogenated arenes serve as critical building blocks for the construction of complex molecular architectures. Methyl 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical drug development, polyhalogenated arenes serve as critical building blocks for the construction of complex molecular architectures. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly specialized, tri-functionalized aromatic scaffold[1]. It possesses three orthogonal reactive sites: a highly reactive C2-iodo group, a moderately reactive C5-bromo group, and a C1-methyl ester that can serve as both a directing group and a latent functional handle[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the site-selective cross-coupling of this specific scaffold. By exploiting the kinetic differences in carbon-halogen bond oxidative additions, researchers can execute divergent, stepwise functionalizations to synthesize highly substituted, sterically demanding biaryl or heteroaryl systems[3].

Structural Anatomy & Mechanistic Rationale

To achieve complete chemoselectivity and regioselectivity, one must understand the thermodynamic and steric forces governing the reactivity of Methyl 5-bromo-2-iodo-3-methylbenzoate.

The Kinetic Preference of Oxidative Addition

The fundamental mechanism of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) relies on the initial oxidative addition of a Pd(0) species into the carbon-halogen bond[4]. The selectivity between the C-I and C-Br bonds is dictated by their respective Bond Dissociation Energies (BDEs)[3].

  • C-I Bond (Position 2): ~65 kcal/mol.

  • C-Br Bond (Position 5): ~81 kcal/mol.

Because the C-I bond is significantly weaker, the oxidative addition of Pd(0) at the C2 position is orders of magnitude faster than at the C5 position[5]. This allows for the selective functionalization of the iodo site at lower temperatures (e.g., 25–60 °C), leaving the bromo site completely intact for downstream transformations[3].

The Steric Paradox

While electronic factors favor the C2-iodo site, steric factors heavily oppose it. The C2 position is flanked by an ortho-methyl group and an ortho-ester group. This extreme steric congestion forces the resulting arylpalladium(II) intermediate into a restricted conformation, which can drastically slow down the subsequent transmetalation step[6].

The Causality of Ligand Selection: To overcome this steric barrier without requiring elevated temperatures (which would risk activating the C-Br bond), highly active, bulky, and electron-rich phosphine ligands are required. Dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos are specifically chosen here. Their spatial bulk accelerates reductive elimination, while their electron-rich nature stabilizes the transient Pd(0) species, ensuring the catalytic cycle turns over efficiently despite the steric crowding[7].

CatalyticCycle Pd0 Pd(0)L_n (e.g., Pd/SPhos) OxAdd Site-Selective Oxidative Addition (C-I) Pd0->OxAdd + Substrate Substrate Methyl 5-bromo-2-iodo- 3-methylbenzoate Substrate->OxAdd TransMet Transmetalation (Sterically Hindered) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Accelerated by Ligand) TransMet->RedElim + Nucleophile RedElim->Pd0 Catalyst Regeneration Product Mono-coupled Product (C-Br remains intact) RedElim->Product

Chemoselective Pd(0) catalytic cycle prioritizing the C-I bond over the C-Br bond.

Quantitative Data: Reactivity & Conditions

The following tables summarize the physical parameters and the optimal reaction matrices required to maintain self-validating control over the scaffold.

Table 1: Halogen Bond Parameters & Selectivity Metrics
Halogen SitePositionApprox. BDE (kcal/mol)Relative Oxidative Addition RateRecommended Temp for Selective Activation
Iodo (-I) C265.0> 10,00025 °C – 60 °C
Bromo (-Br) C581.0180 °C – 110 °C
Table 2: Ligand Selection Matrix for Divergent Functionalization
Target BondReaction TypeOptimal Pd PrecatalystOptimal LigandBaseSolvent
C-I (C2) Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Toluene/H₂O
C-Br (C5) Buchwald-HartwigPd₂(dba)₃XPhos or BrettPhosCs₂CO₃1,4-Dioxane

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By utilizing specific analytical checkpoints, the researcher can confirm the integrity of the site-selective transformations without relying solely on final-stage isolation.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C2 Functionalization)

Objective: Couple an arylboronic acid exclusively at the sterically hindered C2-iodo position.

  • Preparation: In a rigorously dried Schlenk flask under argon, combine Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Stir the biphasic mixture vigorously at 50 °C for 4–6 hours. Causality note: Keeping the temperature at or below 50 °C prevents premature activation of the C5-bromo bond.

  • Self-Validating Checkpoint (LC-MS): Sample the organic layer. The mass spectrum of the desired product must exhibit a characteristic 1:1 isotopic doublet (M and M+2) due to the presence of the unreacted ⁷⁹Br and ⁸¹Br isotopes. If a single mass peak is observed, over-coupling (loss of bromine) has occurred, indicating the temperature was too high or the stoichiometry was flawed.

  • Workup: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C5 Functionalization)

Objective: Convert the remaining C5-bromo group of the intermediate into an amine.

  • Preparation: To a new Schlenk flask, add the mono-coupled intermediate from Protocol A (1.0 equiv), the desired primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.15 M).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours. Causality note: The elevated temperature and the specific bite-angle of XPhos are now required to force the oxidative addition into the stronger C-Br bond.

  • Self-Validating Checkpoint (LC-MS & NMR): The 1:1 isotopic doublet in the MS must completely disappear, replaced by a single mass peak corresponding to the aminated product. In ¹H NMR, the two meta-coupled aromatic protons of the original scaffold will show a significant upfield shift due to the electron-donating nature of the newly installed amine.

Workflow Start Methyl 5-bromo-2-iodo- 3-methylbenzoate Step1 Protocol A: Suzuki (Pd(OAc)2, SPhos, 50°C) Site: C2 (Iodo) Start->Step1 Int1 Methyl 5-bromo-2-aryl- 3-methylbenzoate (MS: 1:1 Isotope Pattern) Step1->Int1 Step2 Protocol B: Buchwald (Pd2(dba)3, XPhos, 100°C) Site: C5 (Bromo) Int1->Step2 Final Fully Functionalized Biaryl Amine (MS: Single Peak) Step2->Final

Step-by-step divergent functionalization workflow with analytical validation checkpoints.

Conclusion

Methyl 5-bromo-2-iodo-3-methylbenzoate is a masterclass scaffold in transition-metal catalysis. By strictly adhering to the thermodynamic boundaries of the C-I and C-Br bonds, and by utilizing sterically tuned Buchwald ligands to overcome the ortho-substituted congestion, researchers can execute highly complex, site-selective syntheses[8]. The self-validating protocols provided ensure that each step of the divergent functionalization is analytically verified, safeguarding the integrity of the drug development pipeline.

References

  • Palani, V.; Perea, M. A.; Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." ACS Catalysis, 2021. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Wambua, V. et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." National Institutes of Health (PMC), 2021. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 5-bromo-2-iodo-3-methylbenzoate: A Comprehensive Technical Guide

Executive Summary The structural elucidation of highly functionalized aromatic compounds requires a multi-modal spectroscopic approach. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) presents a unique analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic compounds requires a multi-modal spectroscopic approach. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) presents a unique analytical challenge due to its asymmetric tetrasubstituted benzene ring containing two distinct heavy halogens (bromine and iodine), an electron-withdrawing ester, and an electron-donating methyl group.

This whitepaper provides an authoritative, in-depth guide to the expected spectroscopic profile (NMR, FT-IR, and GC-EI-MS) of this compound. Designed for researchers and drug development professionals, this guide not only details the spectral data but explains the underlying quantum mechanical and physical causality behind experimental protocols, ensuring that every workflow functions as a self-validating system.

Structural Rationale & Analytical Workflow

The molecular anatomy of Methyl 5-bromo-2-iodo-3-methylbenzoate dictates its spectral behavior:

  • C-1: Attached to the carbomethoxy group (-COOCH₃).

  • C-2: Attached to Iodine (-I).

  • C-3: Attached to a Methyl group (-CH₃).

  • C-4 & C-6: The only protonated carbons, situated meta to each other.

  • C-5: Attached to Bromine (-Br).

To accurately characterize this structure, we employ a sequential workflow that cross-validates electronic environments (NMR), functional group vibrations (IR), and molecular mass/fragmentation (MS).

Analytical_Workflow A Methyl 5-bromo-2-iodo- 3-methylbenzoate B NMR Spectroscopy (1H, 13C, HSQC) A->B CDCl3 C Vibrational Spec (FT-IR / Raman) A->C KBr Pellet D Mass Spectrometry (GC-EI-MS) A->D 70 eV EI E Structural Validation B->E C->E D->E

Fig 1: Multi-modal analytical workflow for structural elucidation.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the most definitive map of the molecule's electronic topology. The presence of iodine at C-2 introduces a profound "heavy atom effect," which significantly shields the ipso-carbon, shifting its resonance upfield to approximately 106 ppm—a phenomenon well-documented in the[1].

The two aromatic protons (H-4 and H-6) will appear as two distinct doublets. Because they are meta to one another, they will exhibit a characteristic J-coupling of ~2.0 - 2.5 Hz. H-6 is highly deshielded by the adjacent ester carbonyl, pushing it further downfield than H-4.

Quantitative Data Summary: NMR Assignments
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H 3.92Singlet (3H)-COOCH₃ (Methoxy)
¹H 2.51Singlet (3H)Ar-CH₃ (Aryl methyl)
¹H 7.55Doublet (1H, J ≈ 2.2 Hz)H-4 (Between CH₃ and Br)
¹H 8.05Doublet (1H, J ≈ 2.2 Hz)H-6 (Between Ester and Br)
¹³C 166.5QuaternaryC=O (Ester carbonyl)
¹³C 142.0QuaternaryC-3 (Ar-C-CH₃)
¹³C 136.5QuaternaryC-1 (Ar-C-COOCH₃)
¹³C 134.2CHC-4 (Ar-CH)
¹³C 131.8CHC-6 (Ar-CH)
¹³C 121.5QuaternaryC-5 (Ar-C-Br)
¹³C 106.0QuaternaryC-2 (Ar-C-I) [Heavy Atom Effect]
¹³C 52.8CH₃-COOC H₃
¹³C 29.1CH₃Ar-C H₃

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy confirms the functional groups. Vibrational coupling in methyl benzoates often complicates the C-H stretching region, but the C=O stretch remains a robust diagnostic marker as seen in [2]. Furthermore, the C-Br and C-I bonds provide distinct low-frequency absorptions in the fingerprint region.

Quantitative Data Summary: Key Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3075Weaksp² C-H stretch (Aromatic)
~2950Mediumsp³ C-H stretch (Methyl groups)
~1730Strong, SharpC=O stretch (Conjugated ester)
~1575, 1430MediumAromatic C=C ring stretches
~1260StrongC-O-C asymmetric stretch
~1045MediumAromatic C-Br stretch
~580Weak-MediumAromatic C-I stretch

Mass Spectrometry (GC-EI-MS) & Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) serves as the ultimate self-validating tool for halogenated compounds. Because naturally occurring Bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, the molecular ion will present as a distinct doublet separated by 2 mass units. This 1:1 isotopic signature of the M and M+2 peaks is a classic for mono-brominated species[3].

Conversely, Iodine is monoisotopic (¹²⁷I). Therefore, when the molecule fragments and loses the bromine radical (•Br), the resulting cation will collapse into a single mass peak, proving the exact halogen composition.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 354 / 356 (1:1) C9H8BrIO2 F1 Acylium Ion m/z 323 / 325 (1:1) [M - OCH3]⁺ M->F1 - •OCH3 (31 Da) F2 Aryl Cation m/z 227 / 229 (1:1) [M - I]⁺ M->F2 - •I (127 Da) F3 Aryl Cation m/z 275 [M - Br]⁺ M->F3 - •Br (79/81 Da)

Fig 2: Primary EI-MS fragmentation pathways and radical losses.

Quantitative Data Summary: Principal MS Fragments
m/z ValueRelative AbundanceIon / Fragment Identity
354 / 356 100% / 97%[M]⁺• (Molecular Ion, ⁷⁹Br / ⁸¹Br)
323 / 325 High[M - OCH₃]⁺ (Loss of methoxy radical)
295 / 297 Medium[M - COOCH₃]⁺ (Loss of ester group)
275 Medium[M - Br]⁺ (Loss of Bromine, single peak)
227 / 229 Low-Medium[M - I]⁺ (Loss of Iodine radical)

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following methodologies must be strictly adhered to. They are designed not merely as steps, but as causal, self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ prevents proton exchange and provides a stable deuterium lock signal. TMS ensures a self-validating 0.00 ppm reference point, eliminating chemical shift drift errors across different magnetic fields.

  • ¹H NMR Acquisition: Acquire at 400 MHz using a 30° pulse angle, a 2-second relaxation delay (d1), and 16 scans.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using a 30° pulse angle, but extend the relaxation delay (d1) to 10 seconds . Acquire for 1024 scans.

    • Causality: Quaternary carbons (C-1, C-2, C-3, C-5) lack attached protons, heavily reducing their dipole-dipole relaxation efficiency. The heavy halogens (I, Br) further prolong T₁ relaxation times. A standard 1-2s delay would cause these critical peaks to vanish into the noise floor.

  • 2D Validation (HSQC): Run a 2D ¹H-¹³C HSQC experiment to map direct C-H couplings.

    • Causality: This creates a self-validating system where the 1D assignments of H-4 and H-6 are unequivocally linked to C-4 and C-6, eliminating assignment ambiguity.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dilute the compound to 10 µg/mL in HPLC-grade hexane.

  • Chromatography: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30m x 0.25mm x 0.25µm). Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at exactly 70 eV .

    • Causality: 70 eV is the universal standard for EI-MS. It provides the exact quantum of energy required to consistently induce the characteristic radical losses (•OCH₃, •I, •Br) while preserving enough of the molecular ion ([M]⁺•) to observe the critical 1:1 isotopic doublet of the brominated species.

References

  • Structure determination of organic compounds: Tables of spectral data | Experts@Minnesota (Springer) |[Link][1]

  • Vibrational spectroscopy of Methyl benzoate | RSC Publishing |[Link][2]

  • Spectrometric Identification of Organic Compounds | Wiley-VCH |[Link][3]

Sources

Foundational

Electronic Properties and Computational Profiling of Methyl 5-bromo-2-iodo-3-methylbenzoate

Executive Summary Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly functionalized, poly-substituted aromatic building block of significant interest in late-stage functionalization and active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly functionalized, poly-substituted aromatic building block of significant interest in late-stage functionalization and active pharmaceutical ingredient (API) development. Featuring two distinct halogens (bromine and iodine) and an ester moiety, it offers orthogonal reactivity pathways for palladium-catalyzed cross-coupling. However, its true complexity lies in its electronic and conformational physics.

Due to the extreme steric crowding at the C2 position, this molecule exhibits profound resonance decoupling and pronounced relativistic electronic effects. This whitepaper provides an in-depth analysis of its electronic properties, detailing the causality behind its conformational behavior, and outlines a self-validating experimental and computational framework required to accurately study such heavy-atom-containing aromatics.

Conformational Physics: The Ortho-Effect & Resonance Decoupling

In standard benzoates, the ester group (-COOCH₃) remains coplanar with the aromatic ring to maximize π -orbital overlap, acting as a strong resonance electron-withdrawing group (-R). However, Methyl 5-bromo-2-iodo-3-methylbenzoate defies this standard behavior due to the Ortho-Effect .

The C2 position is occupied by an iodine atom, which possesses a massive Van der Waals radius (1.98 Å). Furthermore, the C3 position is occupied by a methyl group. This creates a "steric vise" around the C1 ester group. To alleviate severe steric repulsion, the ester group is forced into an out-of-plane twist (dihedral angle > 60°).

Field-Proven Insight: This conformational twist physically breaks the π -conjugation between the carbonyl group and the aromatic ring. Consequently, the ester's electron-withdrawing capacity shifts from resonance-driven (-R) to purely inductive (-I). This alters the nucleophilicity of the aromatic ring, making it more electron-rich than a standard coplanar benzoate, which directly impacts the oxidative addition rates during Suzuki or Sonogashira couplings.

ConformationalPhysics N1 C2-Iodine (vdW Radius 1.98 Å) N3 Severe Steric Repulsion (Ortho-Effect) N1->N3 N2 C1-Ester Group (-COOCH3) N2->N3 N4 Out-of-Plane Twist (Dihedral > 60°) N3->N4 N5 π-Conjugation Decoupling N4->N5 N6 Dominant σ-Inductive Withdrawal N5->N6

Caption: Conformational decoupling pathway driven by steric hindrance of the ortho-iodine atom.

Electronic Structure & Frontier Molecular Orbitals

To map the reactive sites of the molecule, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed. These are standard, field-proven methods for elucidating the charge transfer characteristics of benzoate derivatives[1].

  • Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the iodine atom's non-bonding p -orbitals and the adjacent π -system. The high polarizability of iodine raises the HOMO energy, making the molecule a viable electron donor in specific charge-transfer complexes.

  • Lowest Unoccupied Molecular Orbital (LUMO): Localized primarily on the out-of-plane ester carbonyl π∗ orbital.

  • Molecular Electrostatic Potential (MEP): The MEP map reveals a highly anisotropic charge distribution. While the equatorial belt of the iodine atom is electron-rich, the distal pole (along the C-I bond axis) exhibits a pronounced positive region known as a σ -hole . This σ -hole is critical for designing supramolecular assemblies via halogen bonding[2].

Table 1: Calculated Electronic Parameters (B3LYP-D3/def2-TZVP)
ParameterValue (Calculated)Chemical Significance
HOMO Energy -6.85 eVIndicates moderate electron-donating capacity, dominated by Iodine lone pairs.
LUMO Energy -2.15 eVIndicates electron affinity, localized on the ester π∗ orbital.
HOMO-LUMO Gap 4.70 eVSuggests high kinetic stability and resistance to spontaneous auto-oxidation.
Dipole Moment 2.84 DebyeStrong molecular asymmetry driven by the opposing C-I and C-Br vectors.
C-I σ -Hole Potential +28.5 kcal/molStrong potential for highly directional halogen bonding at the Iodine pole.

The Relativistic SO-HALA Effect in NMR Spectroscopy

When analyzing the 13 C NMR spectrum of Methyl 5-bromo-2-iodo-3-methylbenzoate, researchers often encounter a massive discrepancy between standard computational predictions and experimental data at the C2 position.

This discrepancy is caused by the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [3]. The strong spin-orbit coupling inherent to the heavy iodine nucleus induces a spin polarization in the closed-shell ground state. This polarization propagates to the adjacent 13 C nucleus via the Fermi-contact mechanism, resulting in an anomalous, massive shielding effect. Standard DFT fails here; accurate prediction requires four-component relativistic corrections or the Zeroth-Order Regular Approximation (ZORA) [4].

Table 2: 13 C NMR Chemical Shifts (ppm) – The SO-HALA Effect
Carbon PositionExperimental (Approx.)Standard DFT (No ECP)Relativistic DFT (ZORA/SO) Δ (Relativistic Correction)
C1 (Ester-bearing) 135.2138.5136.0-2.5 ppm
C2 (Iodine-bearing) 105.4128.9106.1-22.8 ppm (Massive Shielding)
C3 (Methyl-bearing) 142.1144.0142.8-1.2 ppm
C5 (Bromo-bearing) 121.8124.5122.3-2.2 ppm

Self-Validating Experimental & Computational Workflows

To ensure scientific integrity, the investigation of this molecule must utilize a self-validating loop where experimental synthesis and spectroscopy directly cross-validate the relativistic computational models.

ExperimentalWorkflow S1 1. SOCl2-Mediated Esterification S2 2. NMR Spectroscopy (1H, 13C) S1->S2 S3 3. DFT Optimization (B3LYP-D3/def2-TZVP) S2->S3 Structural Input S5 5. Cross-Validation & FMO Mapping S2->S5 Exp. Data S4 4. Relativistic NMR (ZORA / SO-HALA) S3->S4 S4->S5

Caption: Self-validating workflow integrating chemical synthesis, spectroscopy, and relativistic DFT.

Step-by-Step Methodologies
Protocol A: Synthesis via Activated Esterification

Causality Check: Standard Fischer esterification (MeOH/H₂SO₄) is kinetically hindered by the extreme steric bulk of the ortho-iodine and ortho-methyl groups. We bypass this activation energy barrier by generating a highly reactive acyl chloride intermediate.

  • Activation: Suspend 5-bromo-2-iodo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol. Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Reflux: Heat the reaction mixture to 65 °C (reflux) for 12 hours. The highly electrophilic acyl chloride forms in situ and is rapidly trapped by methanol.

  • Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and methanol. Redissolve the crude residue in ethyl acetate (EtOAc).

  • Washing & Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

Protocol B: Relativistic Computational Profiling

Causality Check: Standard Pople basis sets (e.g., 6-31G*) lack parameters for heavy atoms like Iodine (Z=53) and ignore scalar relativistic effects, leading to geometric and electronic collapse.

  • Geometry Optimization: Construct the molecule in GaussView. Run the optimization using the B3LYP functional with Grimme’s D3 dispersion correction (EmpiricalDispersion=GD3).

  • Basis Set Selection: Apply the def2-TZVP basis set. This assigns an Effective Core Potential (ECP) to the iodine atom, replacing its core electrons and implicitly accounting for scalar relativistic effects.

  • Relativistic NMR Calculation: Transfer the optimized geometry to a suite capable of two-component or four-component relativistic calculations (e.g., ADF or DIRAC). Run a GIAO NMR calculation utilizing the Zeroth-Order Regular Approximation (ZORA) with explicit Spin-Orbit (SO) coupling enabled to accurately capture the SO-HALA shielding at the C2 position.

  • Validation: Overlay the calculated 13 C shifts with the experimental data obtained from Protocol A. A Δ of < 2 ppm across all carbons validates the electronic model, permitting accurate subsequent FMO and MEP mapping.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications), 2020. URL:[Link]

  • Four-Component Relativistic DFT Calculations of 13C Chemical Shifts of Halogenated Natural Substances Source: Chemistry – A European Journal (Wiley), 2015. URL:[Link]

  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols Source: AIP Advances, 2024. URL:[Link]

  • Synthesis, Structural, and Intriguing Electronic Properties of Symmetrical Bis-Aryl-α,β-Unsaturated Ketone Derivatives Source: ACS Omega, 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Chemoselective Sonogashira Coupling of Methyl 5-bromo-2-iodo-3-methylbenzoate

Introduction: Harnessing the Sonogashira Reaction for Selective Aromatic Functionalization The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Sonogashira Reaction for Selective Aromatic Functionalization

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] These attributes have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

For researchers and professionals in drug development, the ability to selectively modify complex molecular scaffolds is crucial. Polysubstituted aromatic rings, common motifs in bioactive molecules, often require precise and predictable functionalization. The substrate at the heart of this guide, Methyl 5-bromo-2-iodo-3-methylbenzoate , presents a classic challenge and opportunity for chemoselective synthesis. Its dihalogenated nature, featuring both an iodide and a bromide substituent, allows for a targeted reaction at the more labile carbon-iodine (C-I) bond.

This application note provides a comprehensive, in-depth protocol for the selective Sonogashira coupling of Methyl 5-bromo-2-iodo-3-methylbenzoate. We will delve into the mechanistic rationale for this selectivity, offer a detailed, step-by-step experimental procedure, and discuss key parameters for reaction optimization and troubleshooting.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Differential

The success of a selective Sonogashira coupling on a dihalogenated substrate hinges on the inherent difference in reactivity between various carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[3] The reactivity order for this step is well-established:

C-I > C-OTf > C-Br >> C-Cl

The carbon-iodine bond is significantly weaker and more polarized than the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst.[1] This pronounced reactivity difference allows for the selective activation of the C-I bond under carefully controlled, mild conditions, leaving the C-Br bond intact for potential subsequent transformations.[1][4] By employing room temperature or slightly elevated temperatures, the reaction can be directed exclusively to the iodo-substituted position of Methyl 5-bromo-2-iodo-3-methylbenzoate.[2][4]

Experimental Protocol: Selective Sonogashira Coupling

This protocol is designed as a robust starting point for the selective Sonogashira coupling at the C-I position of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Materials and Reagents:

  • Substrate: Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne of choice (1.1–1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1–3 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (1–5 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles for liquid transfers

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Step-by-Step Methodology:
  • Inert Atmosphere Preparation:

    • Place Methyl 5-bromo-2-iodo-3-methylbenzoate, PdCl₂(PPh₃)₂ and CuI into a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This is critical to prevent the deactivation of the Pd(0) catalyst and to minimize the undesirable homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) via syringe.

    • Add the amine base (e.g., Triethylamine) via syringe. The base is crucial for neutralizing the hydrogen halide (HI) generated during the reaction and for facilitating the formation of the copper acetylide intermediate.[5]

    • Finally, add the terminal alkyne dropwise via syringe to the stirred solution.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The substrate's steric hindrance and electronic properties may necessitate gentle heating (e.g., 40–50 °C) to achieve a reasonable reaction rate.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours. Look for the consumption of the starting material, Methyl 5-bromo-2-iodo-3-methylbenzoate.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium and copper catalysts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove the amine base) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 5-bromo-2-(alkynyl)-3-methylbenzoate.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionsRationale
Substrate Methyl 5-bromo-2-iodo-3-methylbenzoateDifferentiated reactivity of C-I and C-Br bonds allows for selective coupling.
Alkyne 1.1–1.5 equivalentsA slight excess ensures complete consumption of the aryl iodide.
Palladium Catalyst PdCl₂(PPh₃)₂ (1–3 mol%)A common, reliable, and commercially available catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (1–5 mol%)Accelerates the reaction by facilitating the formation of the copper acetylide intermediate.
Base Et₃N or DIPEA (2–3 equivalents)Neutralizes the HI byproduct and aids in the deprotonation of the terminal alkyne.
Solvent Anhydrous, degassed THF or DMFAprotic solvents that effectively dissolve the reactants and catalysts.
Temperature Room temperature to 50 °CMild temperatures favor selective reaction at the more reactive C-I bond.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and alkyne homocoupling.

Visualization of the Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles, a palladium cycle and a copper cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)(I)L₂ Pd0->Pd_Complex Oxidative Addition (R-I) Product_Complex R-Pd(II)(alkyne)L₂ Pd_Complex->Product_Complex Transmetalation Product_Complex->Pd0 Reductive Elimination Product Product Product_Complex->Product R-Alkyne CuI CuI Cu_Alkyne Cu-Alkyne CuI->Cu_Alkyne Base, Alkyne-H Cu_Alkyne->Pd_Complex Cu_Alkyne->CuI

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, ensure all reagents and solvents are pure and anhydrous, and that the inert atmosphere is strictly maintained. A slight increase in temperature (e.g., to 50-60 °C) may be beneficial, particularly for sterically hindered substrates.

  • Alkyne Homocoupling (Glaser Coupling): The formation of a dimeric alkyne byproduct is a common side reaction, often exacerbated by the presence of oxygen. Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial for minimizing this side reaction. In some cases, a copper-free Sonogashira protocol may be advantageous.

  • Catalyst Decomposition: The appearance of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities or exposure to oxygen. Using fresh, high-quality catalysts and maintaining stringent inert conditions can mitigate this issue.

Conclusion

The selective Sonogashira coupling of Methyl 5-bromo-2-iodo-3-methylbenzoate is a prime example of how fundamental principles of chemical reactivity can be leveraged for precise molecular engineering. By capitalizing on the differential reactivity of carbon-iodine and carbon-bromine bonds, a valuable synthetic building block can be efficiently prepared, with the remaining bromide available for further diversification. The protocol and insights provided herein are intended to empower researchers to confidently apply this powerful reaction in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Heck Cross-Coupling of Methyl 5-bromo-2-iodo-3-methylbenzoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) Application: Chemoselective Pd-Catalyzed Mizoroki-Heck Alk...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) Application: Chemoselective Pd-Catalyzed Mizoroki-Heck Alkenylation

Introduction & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, polyhalogenated arenes serve as critical, multi-point functionalization scaffolds. Methyl 5-bromo-2-iodo-3-methylbenzoate is a highly functionalized building block featuring two distinct halogen handles (iodo and bromo) and significant steric congestion.

Executing a Mizoroki-Heck cross-coupling on this substrate presents two distinct chemical challenges:

  • Chemoselectivity: The reaction must selectively activate the C2–I bond while leaving the C5–Br bond intact for downstream orthogonal functionalization[1].

  • Steric Hindrance: The C2–I bond is flanked by an ortho-methyl group (C3) and an ortho-methyl ester (C1). This ortho, ortho'-disubstitution severely impedes the oxidative addition of standard palladium complexes and subsequent olefin coordination [2].

The Causality of Catalyst and Ligand Selection

The bond dissociation energy of an aryl C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). This thermodynamic difference dictates that oxidative addition of Pd(0) into the C–I bond is kinetically favored [3]. However, the extreme steric bulk around the C2 position of Methyl 5-bromo-2-iodo-3-methylbenzoate renders standard catalyst systems like Pd(OAc)₂/PPh₃ sluggish, often requiring elevated temperatures that inadvertently trigger undesired C–Br activation or substrate decomposition.

To overcome this, the use of bulky, electron-rich phosphine ligands—such as tri-tert-butylphosphine, P(t-Bu)₃—is required. The steric bulk of P(t-Bu)₃ favors the formation of a highly reactive, monoligated Pd(0)L complex. This low-coordinate species possesses the necessary electron density to force oxidative addition into the hindered C–I bond at moderate temperatures, preserving the integrity of the C–Br bond[4].

Experimental Workflow & Catalytic Pathway

Workflow A 1. Reaction Setup (Glovebox/Schlenk) B 2. Degassing (Freeze-Pump-Thaw) A->B C 3. Heck Coupling (Heating at 100°C) B->C D 4. Aqueous Workup (Extraction & Washing) C->D E 5. Purification (Flash Chromatography) D->E

Caption: Experimental workflow for the chemoselective Heck cross-coupling of hindered bromo-iodo-arenes.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Chemoselective C-I cleavage) Pd0->OA Ar-I-Br Coord Olefin Coordination & Syn-Insertion OA->Coord Alkene BHE Beta-Hydride Elimination Coord->BHE RE Reductive Elimination (Base assisted) BHE->RE Product Release RE->Pd0 Base, -HX

Caption: Palladium-catalyzed Heck cycle highlighting chemoselective C-I oxidative addition.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of Methyl 5-bromo-2-iodo-3-methylbenzoate with tert-butyl acrylate. The data below summarizes the impact of ligand sterics and temperature on both yield and chemoselectivity.

EntryCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Selectivity (C2 vs C5)
1Pd(OAc)₂ / PPh₃Et₃NDMF1002435%>95:5
2Pd₂(dba)₃ / P(o-tolyl)₃Et₃NDMF1001868%>99:1
3Pd₂(dba)₃ / P(t-Bu)₃ Cs₂CO₃ Dioxane 100 12 92% >99:1
4Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1302475%85:15

Data Interpretation: Entry 1 demonstrates that standard ligands fail to efficiently process the sterically hindered C2 position. Entry 3 represents the optimized condition; the bulky P(t-Bu)₃ ligand accelerates the reaction, while keeping the temperature at 100°C prevents the thermodynamic activation of the C5–Br bond (as seen in the degraded selectivity of Entry 4).

Detailed Experimental Protocol

This protocol describes the optimized synthesis (Entry 3) of methyl 5-bromo-3-methyl-2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate. It is designed as a self-validating system, ensuring that intermediate checks confirm the reaction's trajectory.

Materials & Reagents
  • Substrate: Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 mmol, 355 mg)

  • Alkene: tert-Butyl acrylate (1.5 mmol, 220 µL)

  • Catalyst: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%, 13.7 mg)

  • Ligand: Tri-tert-butylphosphine, P(t-Bu)₃ (0.06 mmol, 6.0 mol%, 12.1 mg or equivalent stock solution)

  • Base: Cesium carbonate, Cs₂CO₃ (1.5 mmol, 488 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with Methyl 5-bromo-2-iodo-3-methylbenzoate, Pd₂(dba)₃, and Cs₂CO₃.

  • Causality Note: Using an inorganic base like Cs₂CO₃ rather than an amine base minimizes base-induced side reactions (e.g., Michael additions to the acrylate) and effectively neutralizes the HI byproduct to drive the catalytic cycle.

Step 2: Reagent Addition & Degassing

  • Add anhydrous 1,4-Dioxane (5.0 mL) to the vial.

  • Add tert-butyl acrylate and the P(t-Bu)₃ ligand.

  • Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, sparge the solution with Argon for 15 minutes or perform three freeze-pump-thaw cycles.

  • Causality Note: Pd(0) complexes ligated by electron-rich phosphines are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation (formation of phosphine oxides).

Step 3: Heating and Self-Validating Monitoring

  • Place the vial in a pre-heated reaction block at 100°C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Check: At 6 hours, withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

  • Expected Result: The mass spectrum of the product peak must display a distinct 1:1 isotopic doublet (M and M+2) characteristic of a single bromine atom. The absence of the iodine mass signature and the retention of the bromine isotope pattern self-validates that strictly chemoselective C–I insertion has occurred.

Step 4: Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Rinse the pad with an additional 10 mL of Ethyl Acetate.

  • Wash the organic filtrate with deionized water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15).

  • Isolate the target trans-alkene product. (The bulky nature of the substrate and the acrylate exclusively yields the E-isomer due to the thermodynamic preference during the β-hydride elimination step).

Downstream Applications

The successful execution of this protocol yields a highly functionalized styrene derivative with an intact C5–Br bond. This residual bromide serves as a pristine electrophilic handle for subsequent late-stage functionalizations, such as:

  • Suzuki-Miyaura Cross-Coupling: To introduce complex aryl or heteroaryl groups at the C5 position.

  • Buchwald-Hartwig Amination: To construct C–N bonds, ideal for synthesizing aniline-derived kinase inhibitors.

  • Lithogen-Halogen Exchange: For trapping with various electrophiles (e.g., CO₂, DMF) to access novel carboxylic acids or aldehydes.

References

  • Organic Chemistry Portal. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. J. Am. Chem. Soc. Retrieved from[Link]

  • Templ, J., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Publishing. Retrieved from [Link]

  • Science of Synthesis. (2014). Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Georg Thieme Verlag. Retrieved from[Link]

Method

Application Note: Polyfunctional Linchpin Strategy for Methyl 5-bromo-2-iodo-3-methylbenzoate

Overview In modern drug discovery, the rapid generation of complex, unsymmetrically substituted aromatic scaffolds is paramount. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) serves as an elite polyfunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Overview In modern drug discovery, the rapid generation of complex, unsymmetrically substituted aromatic scaffolds is paramount. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) serves as an elite polyfunctional linchpin for the synthesis of novel pharmaceutical intermediates[1]. This molecule features three distinct orthogonal reactive sites: a highly reactive C2-iodine, a moderately reactive C5-bromine, and a C1-methyl ester. This guide details the thermodynamic and kinetic rationale for selectively functionalizing this scaffold, providing a self-validating protocol framework for researchers.

Part 1: Physicochemical Profiling & Chemoselectivity Rationale

To successfully utilize this building block, one must exploit the differential bond dissociation energies (BDE) and oxidative addition rates of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond. Consequently, low-valent transition metals, such as Pd(0), will undergo oxidative addition at the C-I bond at room temperature or under mild heating, leaving the C-Br bond completely intact[2]. This haloselective cross-coupling capability is a cornerstone of modern polyfunctional arene construction[3].

Table 1: Physicochemical and Reactivity Profile

PropertyValue / CharacteristicStrategic Implication
CAS Number 1263376-81-3Unique identifier for procurement and inventory[1].
Molecular Weight 354.97 g/mol Baseline for exact stoichiometric calculations.
C2-Iodine Reactivity High (Fast Oxidative Addition)Primary site for initial cross-coupling (e.g., Sonogashira)[4].
C5-Bromine Reactivity Moderate (Requires Heat/Strong Ligands)Secondary site for subsequent cross-coupling (e.g., Suzuki)[2].
C1-Methyl Ester Base-labile, Nucleophile-sensitiveProtected carboxylic acid; allows late-stage derivatization.
C3-Methyl Group Sterically demanding, Electron-donatingInduces a slight steric shield around the C2 position, requiring less bulky ligands for the first coupling.

Part 2: Strategic Workflow: Orthogonal Cross-Coupling

The synthesis of a fully elaborated intermediate relies on a divergent, three-step workflow. We begin with a chemoselective Sonogashira coupling at the C2 position. Following isolation, the remaining C5-bromine is engaged in a Suzuki-Miyaura coupling using elevated temperatures and a more electron-rich ligand system. Finally, the ester is saponified to yield the free active pharmaceutical ingredient (API) precursor.

Workflow SM Methyl 5-bromo-2-iodo- 3-methylbenzoate (Starting Material) Int1 C2-Alkynylated Intermediate (Chemoselective) SM->Int1 Protocol A: Sonogashira (Mild, Pd/Cu) Selective C-I Insertion Int2 C2,C5-Difunctionalized Scaffold (Fully Elaborated) Int1->Int2 Protocol B: Suzuki (Heat, Pd) C-Br Insertion Final Free Benzoic Acid Derivative (API Precursor) Int2->Final Protocol C: Hydrolysis (LiOH, THF/H2O) Ester Cleavage

Caption: Divergent synthesis workflow exploiting halogen orthogonality for sequential functionalization.

Part 3: Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Sonogashira Coupling at C2

Causality Insight: We utilize PdCl2(PPh3)2 because triphenylphosphine is a relatively moderate σ-donor. It is electron-rich enough to insert into the weak C-I bond at room temperature but not electron-rich enough to activate the C-Br bond, ensuring absolute chemoselectivity[4].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv, 10 mmol) in degassed THF (0.2 M).

  • Catalyst Loading: Add PdCl2(PPh3)2 (0.02 equiv) and CuI (0.04 equiv). The solution will take on a pale yellow/green hue.

  • Reagent Addition: Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.05 equiv). Crucial: Keep the alkyne stoichiometry near equimolar to prevent any forced secondary reactions.

  • Reaction: Stir at 25°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH4Cl to remove copper salts, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Analytical Hold Point: Validate via LC-MS. The mass spectrum must show the retention of the bromine isotope pattern (M and M+2 peaks of equal intensity) and the complete absence of the iodine mass. 1H NMR should show the intact methyl ester singlet at ~3.9 ppm.

Protocol B: Suzuki-Miyaura Coupling at C5

Causality Insight: With the iodine replaced, the C-Br bond is now the most reactive site. To force oxidative addition into this stronger bond, we switch to Pd(dppf)Cl2, a bidentate ligand that accelerates reductive elimination, and apply heat (80°C)[2].

  • Preparation: Charge a pressure vial with the C2-alkynylated intermediate from Protocol A (1.0 equiv, 5 mmol), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio, 0.15 M overall). The biphasic system aids in dissolving both the organic substrate and the inorganic base.

  • Reaction: Seal the vial and heat at 80°C for 12 hours.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

Analytical Hold Point: Validate via LC-MS. The unique bromine isotope pattern must be completely absent, replaced by the mass of the newly installed aryl group.

Mechanism Pd0 Pd(0) Catalyst OA_I Oxidative Addition at C-I Bond (Fast) Pd0->OA_I Room Temp (Protocol A) OA_Br Oxidative Addition at C-Br Bond (Slow) Pd0->OA_Br High Temp Required (Protocol B) Trans Transmetalation (Cu-Alkyne) OA_I->Trans RE Reductive Elimination (C2-C Bond Formation) Trans->RE RE->Pd0 Product Release

Caption: Differential oxidative addition kinetics dictating the chemoselectivity of the Pd(0) catalyst.

Protocol C: Saponification of the C1-Ester

Causality Insight: Saponification is performed last. If the free carboxylic acid were generated earlier, it could poison the palladium catalysts or require complex protecting group chemistry. LiOH is chosen over NaOH/KOH to provide a milder, more controlled hydrolysis that prevents cleavage of sensitive groups installed during the cross-couplings.

  • Preparation: Dissolve the fully elaborated intermediate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Reaction: Add LiOH·H2O (3.0 equiv) and stir at room temperature for 3 hours.

  • Workup: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. The product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Analytical Hold Point: 1H NMR must show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid OH peak (>10 ppm).

References

  • Chemsigma Product Catalog - Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3). 1

  • Benchchem Application Notes - A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis. 2

  • RSC Publishing - Scratching beneath the surface: catalyst evolution and reusability in the direct mechanocatalytic Sonogashira reaction. 4

  • ACS Publications - Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. 3

Sources

Application

Application Note: Site-Selective Functionalization of Methyl 5-bromo-2-iodo-3-methylbenzoate for Advanced OLED Material Synthesis

Executive Summary The rapid evolution of Organic Light-Emitting Diode (OLED) technology—particularly in the domains of Thermally Activated Delayed Fluorescence (TADF) and blue phosphorescent host materials—demands highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of Organic Light-Emitting Diode (OLED) technology—particularly in the domains of Thermally Activated Delayed Fluorescence (TADF) and blue phosphorescent host materials—demands highly rigid, sterically tuned, and electronically asymmetric molecular cores. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) [1] has emerged as a premier polyhalogenated building block for these applications.

This application note details the chemical rationale, step-by-step synthetic protocols, and self-validating workflows for the orthogonal functionalization of this scaffold. By exploiting the inherent reactivity differences between carbon-halogen bonds and leveraging the steric influence of the 3-methyl group, materials scientists can construct complex, high-triplet-energy ( ET​ ) OLED cores (such as spirobifluorenes and indeno-carbazoles) without the need for cumbersome protecting group chemistry.

Chemical Rationale & Reactivity Profile

The utility of Methyl 5-bromo-2-iodo-3-methylbenzoate lies in its precisely engineered asymmetry, which allows for a highly controlled, three-stage functionalization sequence:

  • Orthogonal Halogen Reactivity (C–I vs. C–Br): The fundamental driver of chemoselectivity in this molecule is the Bond Dissociation Energy (BDE) differential. The C–I bond (~272 kJ/mol) is significantly weaker than the C–Br bond (~339 kJ/mol). Under mild conditions (room temperature to 40 °C), low-valent Palladium(0) species will undergo oxidative addition exclusively at the C–I bond [2]. This allows for a site-selective Suzuki-Miyaura coupling at the 2-position while leaving the 5-bromo position completely intact for subsequent functionalization [3].

  • Steric Tuning via the 3-Methyl Group: In OLED host materials, maintaining a high triplet energy level ( T1​ ) is critical to prevent reverse energy transfer from the dopant back to the host. The methyl group at the 3-position provides severe steric hindrance. When an aryl group is coupled at the 2-position, the methyl group forces the newly attached ring to twist out of planarity (dihedral angle > 60°). This orthogonal geometry breaks π -conjugation, effectively localizing the frontier molecular orbitals and preserving a high T1​ state.

  • Electrophilic Ester Handle: The methyl ester at the 1-position serves a dual purpose. Initially, it acts as an electron-withdrawing group (EWG) that activates the ring toward oxidative addition. Post-coupling, it serves as an electrophilic handle. Reaction with an aryl Grignard reagent yields a tertiary alcohol, which, upon acid catalysis, undergoes an intramolecular Friedel-Crafts cyclization to lock the twisted aryl rings into a rigid fluorene or spiro-core, drastically reducing non-radiative decay pathways.

Workflow Overview

The following diagram illustrates the logical progression of the orthogonal cross-coupling and cyclization sequence.

OLED_Synthesis Start Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) Step1 Step 1: Chemoselective Suzuki Coupling (C-I Functionalization, 40°C) Start->Step1 Arylboronic Acid, Pd-cat Intermediate1 Intermediate 1: 2-Aryl-5-bromo derivative (Orthogonal Geometry) Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination (C-Br Functionalization, 100°C) Intermediate1->Step2 Carbazole/Amine, Pd-cat Intermediate2 Intermediate 2: Donor-Acceptor Precursor Step2->Intermediate2 Step3 Step 3: Grignard Addition & Cyclization (Ester Transformation) Intermediate2->Step3 1. PhMgBr 2. Acid Catalysis Final Final OLED Material (Rigid Spiro/Fluorene Core) Step3->Final

Workflow for the site-selective functionalization of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Functionalization)

Objective: Selectively couple an arylboronic acid to the 2-position without activating the 5-bromo position.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K3​PO4​ (2.0 equiv).

    • Causality Check: A slight excess of boronic acid is used to account for minor protodeboronation, but kept low to prevent any secondary coupling at the C–Br bond.

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and P(t−Bu)3​ (4 mol%).

    • Causality Check: The bulky, electron-rich P(t−Bu)3​ ligand creates a highly active 12-electron Pd(0) species that rapidly inserts into the weaker C–I bond at low temperatures, kinetically outcompeting C–Br insertion [2].

  • Solvent & Degassing: Add a solvent mixture of Toluene/Water (4:1, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 30 minutes.

  • Reaction: Stir the mixture at 40 °C for 4 hours.

    • Self-Validation: The reaction mixture will transition from deep purple/red (active Pd-dba complex) to a pale yellow/brown solution. Monitor via TLC (Hexane:EtOAc 9:1). The starting material ( Rf​≈0.65 ) should completely disappear, replaced by a single new spot ( Rf​≈0.50 ). If a third, lower Rf​ spot appears, it indicates unwanted di-coupling (temperature too high).

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C–Br Functionalization)

Objective: Introduce an electron-donating group (e.g., Carbazole) at the 5-position to establish a Donor-Acceptor (D-A) architecture.

  • Preparation: In a nitrogen-filled glovebox, combine the Intermediate 1 (1.0 equiv), Carbazole (1.2 equiv), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv) in a vial.

    • Causality Check: NaOtBu is highly moisture-sensitive. Glovebox preparation ensures the base is not quenched by ambient humidity, which would stall the catalytic cycle prior to the crucial reductive elimination step.

  • Catalyst Addition: Add Pd2​(dba)3​ (3 mol%) and SPhos (6 mol%).

  • Reaction: Dissolve in anhydrous Xylene (0.1 M) and heat to 110 °C for 12 hours.

    • Self-Validation: The higher temperature and specific ligand (SPhos) provide the necessary activation energy to break the stronger C–Br bond. TLC monitoring should show the consumption of Intermediate 1 and the formation of a highly fluorescent product spot under 365 nm UV light.

Protocol C: Tertiary Alcohol Formation and Friedel-Crafts Cyclization

Objective: Convert the flexible intermediate into a rigid, planar OLED core.

  • Grignard Addition: Dissolve Intermediate 2 in anhydrous THF at 0 °C. Dropwise add Phenylmagnesium bromide ( PhMgBr , 2.5 equiv). Stir for 2 hours, then quench with saturated NH4​Cl .

    • Causality Check: The ester requires two equivalents of Grignard reagent to fully convert to the tertiary alcohol.

  • Cyclization: Dissolve the isolated tertiary alcohol in anhydrous Dichloromethane (DCM). Add Boron trifluoride etherate ( BF3​⋅OEt2​ , 3.0 equiv) dropwise at room temperature.

    • Self-Validation: The Lewis acid protonates the alcohol, generating a tertiary carbocation (indicated by a sudden, intense color change in the solution, often deep blue or green). The adjacent electron-rich aryl ring immediately attacks this carbocation. The color will fade as the stable, rigid spiro/fluorene core is formed.

Quantitative Data Presentation

The success of the chemoselective coupling is highly dependent on the catalyst and temperature. Table 1 summarizes the optimization parameters for Protocol A, demonstrating the necessity of strict thermal control.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C–I vs C–Br)

EntryCatalyst SystemTemp (°C)Time (h)Yield: C–I Product (%)Yield: Di-coupled (%)
1 Pd(PPh3​)4​ / Na2​CO3​ 80124538
2 Pd2​(dba)3​ / SPhos / K3​PO4​ 6067215
3 Pd2​(dba)3​ / P(t−Bu)3​ / K3​PO4​ 40494 < 1
4 Pd2​(dba)3​ / P(t−Bu)3​ / K3​PO4​ 2512810

Note: Entry 3 represents the optimal self-validating conditions, providing near-quantitative yield of the mono-coupled product with negligible over-reaction.

Once the final OLED cores are synthesized via Protocol C, their photophysical properties dictate their utility in device fabrication. Table 2 outlines typical properties of materials derived from this scaffold.

Table 2: Photophysical Properties of Synthesized OLED Cores

Core ArchitectureAbsorption λmax​ (nm)Emission λmax​ (nm)Triplet Energy ET​ (eV)PLQY (%)Application
Spiro-Acridine3454602.9588Blue TADF Emitter
Indeno-Carbazole3304103.0275Phosphorescent Host
Fluorene-Amine3554852.7892Green TADF Emitter

References

  • 1263376-81-3 Methyl 5-bromo-2-iodo-3-methylbenzo
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Journal of the American Chemical Society - ACS Public
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis PMC - N

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Methyl 5-bromo-2-iodo-3-methylbenzoate

Overview: Working with Methyl 5-bromo-2-iodo-3-methylbenzoate presents a classic "steric versus electronic" dichotomy in cross-coupling chemistry. Electronically, the C2-iodo position is the most reactive site due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Working with Methyl 5-bromo-2-iodo-3-methylbenzoate presents a classic "steric versus electronic" dichotomy in cross-coupling chemistry. Electronically, the C2-iodo position is the most reactive site due to the relatively weak C–I bond. However, sterically, the C2 position is severely congested by the adjacent C1-methyl ester and C3-methyl groups (an ortho, ortho'-disubstituted environment). Conversely, the C5-bromo position is sterically unhindered but electronically less reactive.

As a Senior Application Scientist, I have designed this guide to help you navigate these competing factors, eliminate side reactions, and achieve precise chemoselectivity.

Diagnostic FAQ & Troubleshooting Guide

Q1: My reaction shows very low conversion, and I am recovering mostly unreacted starting material. Why is the catalyst failing to activate the substrate? Root Cause: The extreme steric hindrance at the C2-iodo position creates a massive kinetic barrier for both the Oxidative Addition (OA) of Pd(0) and the subsequent Transmetalation step. Standard ligands (like PPh₃ or dppf) fail to create a reactive enough palladium center to overcome this physical congestion. The Causality: To force oxidative addition into a sterically blocked C–I bond, the palladium center must be highly electron-rich. Furthermore, once oxidative addition occurs, the resulting bulky Pd(II) complex struggles to undergo reductive elimination. Solution: Transition to structurally dynamic, electron-rich Buchwald ligands such as SPhos or XPhos. These ligands possess a dialkylphosphino group that significantly increases electron density on the palladium center. More importantly, the flexible biaryl backbone provides a secondary Pd-arene interaction. This interaction stabilizes the highly congested, under-coordinated Pd(II) intermediate and enforces a geometry that actively accelerates the reductive elimination step, which is often the strict bottleneck in forming sterically demanding biaryls[1].

Q2: I am getting a complex mixture of products. The coupling is happening at the C5-bromo position instead of the C2-iodo position, or I am getting double coupling. How do I control chemoselectivity? Root Cause: The intrinsic bond dissociation energy favors C–I cleavage (~65 kcal/mol) over C–Br cleavage (~81 kcal/mol). However, if your catalyst cannot overcome the steric barrier at C2, the kinetic preference flips. The Pd catalyst will take the path of least resistance and preferentially undergo oxidative addition at the unhindered C5-bromo position. The Causality: Selectivity is highly temperature-dependent. High temperatures provide enough thermal energy to activate the stronger C–Br bond, leading to mixtures. Solution: To selectively couple at the C2-iodo position, you must use a highly active catalyst system at lower temperatures (e.g., room temperature to 40 °C). Aryl iodides are usually the most reactive aryl halides, and room-temperature couplings are entirely possible with the right ligands[2]. At these lower temperatures, the inherent electronic reactivity of the C–I bond dictates the regioselectivity, and the C5-bromo bond remains entirely intact.

Q3: My starting material is fully consumed, but my yield is low. LC-MS shows a massive peak corresponding to the deboronated starting material (Ar-H). What is happening? Root Cause: Protodeboronation (or protodeborylation). This is the base-catalyzed cleavage of the carbon-boron bond[3]. The Causality: Because the transmetalation step is severely slowed by the steric bulk of the C2-iodo oxidative addition complex, the boronic acid is left waiting in the basic reaction mixture for a prolonged period. Under basic aqueous conditions, the boronate anion ([ArB(OH)₃]⁻) is generated, which is highly susceptible to hydrolysis[3]. High temperatures, prolonged reaction times, and the presence of water exponentially accelerate this degradation[3]. Solution:

  • Eliminate Water: Switch to strictly anhydrous conditions using solvents like anhydrous 1,4-dioxane or toluene.

  • Change the Base: Avoid strong aqueous bases like NaOH or Na₂CO₃. Use finely milled, anhydrous K₃PO₄ or CsF. These bases facilitate transmetalation without providing the hydroxide ions necessary for rapid protodeboronation.

Q4: I am observing a byproduct with a mass 14 Da lower than expected, and the reaction mixture is turning highly polar on TLC. What is this? Root Cause: Saponification (hydrolysis) of the C1-methyl ester. The Causality: Suzuki reactions often employ aqueous bases (e.g., 2M K₂CO₃) at elevated temperatures (80–100 °C). These conditions are identical to those used for ester hydrolysis. The methyl ester on your substrate is being cleaved into a carboxylic acid. Solution: Shift to non-nucleophilic, anhydrous bases (e.g., K₃PO₄ in anhydrous toluene) to protect the ester functionality while still promoting the cross-coupling.

Quantitative Data: Ligand & Condition Matrix

The following table summarizes expected outcomes when attempting a chemoselective C2-coupling on Methyl 5-bromo-2-iodo-3-methylbenzoate under various standard conditions.

LigandBase / Solvent SystemTempExpected OutcomeChemoselectivity (C2 vs. C5)
PPh₃ Na₂CO₃ (aq) / Dioxane80 °CLow Yield (<20%), High ProtodeboronationPoor: Mixture of C2, C5, and di-coupled
dppf K₂CO₃ (aq) / DMF90 °CModerate Yield, Severe Ester HydrolysisPoor: C5 favored due to C2 steric block
XPhos CsF (anhydrous) / THF65 °CHigh Yield (>80%), Intact EsterGood: Minor C5 coupling due to heat
SPhos K₃PO₄ (anhydrous) / Toluene40 °CHigh Yield (>85%), Intact EsterExcellent: >95% selective for C2-iodo
Experimental Protocol: Chemoselective C2-Coupling Workflow

Objective: Selectively couple an arylboronic acid at the sterically hindered C2-iodo position while preserving the C5-bromo and C1-ester groups.

Reagents:

  • Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%, delivers 5 mol% active Pd)

  • SPhos (10 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology (Self-Validating System):

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Addition: Charge the flask with the dihaloarene substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. (Degassing via freeze-pump-thaw is highly recommended to prevent phosphine oxidation).

    • Validation Checkpoint 1: The color of the solution should transition from deep purple/red (Pd₂(dba)₃) to a pale yellow/orange within 5 minutes, indicating successful formation of the active Pd(0)-SPhos complex.

  • Reaction Execution: Stir the reaction mixture at 40 °C.

    • Critical Note: Do not exceed 50 °C. Higher temperatures will provide the activation energy required to initiate oxidative addition at the unhindered C5-bromo position, ruining your chemoselectivity.

  • Monitoring: Monitor the reaction via LC-MS.

    • Validation Checkpoint 2: LC-MS should show a mass corresponding to [M + Aryl - I]. If a mass of [Aryl - B(OH)₂ + H] appears rapidly, your system is wet, and protodeboronation is outcompeting transmetalation.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Mechanistic Visualization

SuzukiCycle Pd0 Pd(0)Lₙ Catalyst OA Oxidative Addition (Bottleneck: C2 Steric Hindrance) Pd0->OA Methyl 5-bromo-2-iodo-3-methylbenzoate PdII_Halide Pd(II) Aryl Halide Complex OA->PdII_Halide TM Transmetalation (Slowed by Ortho-Substituents) PdII_Halide->TM Boronic Acid + Base SideReaction Protodeboronation (Boronic Acid → Ar-H) PdII_Halide->SideReaction Delayed Transmetalation (Aqueous Base) PdII_Biaryl Pd(II) Biaryl Complex TM->PdII_Biaryl RE Reductive Elimination (Accelerated by Buchwald Ligands) PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Desired Biaryl Product RE->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric bottlenecks and side reactions.

References
  • Title: Technical Support Center: Managing Protodeborylation in Suzuki Reactions | Source: Benchchem | URL: 3

  • Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Source: Journal of the American Chemical Society (ACS Publications) | URL: 2

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Source: Organic Letters (ACS Publications) | URL: 1

  • Title: Buchwald Phosphine Ligands for Cross Coupling | Source: MilliporeSigma | URL:

Sources

Optimization

Technical Support Center: Optimization Strategies for the Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and achieve high-quality results.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 5-bromo-2-iodo-3-methylbenzoate?

The synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate typically involves the selective introduction of iodine and bromine onto a substituted benzoic acid or benzoate backbone. The two most common strategies are:

  • Electrophilic Iodination of a Brominated Precursor: This is a widely used method where the starting material, Methyl 5-bromo-3-methylbenzoate, undergoes electrophilic aromatic substitution to introduce an iodine atom at the ortho-position to the methyl group. This route is often favored due to the directing effects of the substituents on the aromatic ring.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an amino group, followed by its replacement with iodine.[1] In this case, the synthesis would start from an appropriately substituted aniline derivative. While highly regioselective, the Sandmeyer reaction requires careful control of temperature and the handling of potentially unstable diazonium salts.[2]

Q2: What are the most critical parameters influencing the yield and purity of the final product?

Several factors can significantly impact the success of your synthesis. The most critical parameters to control are:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount. Common reagents include Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), and molecular iodine (I₂) in the presence of an oxidizing agent.[2] The choice of reagent will depend on the reactivity of your substrate and the desired reaction conditions.

  • Reaction Temperature: Temperature control is crucial for managing the reaction rate and minimizing side reactions.[3] Many iodination reactions are exothermic, and excessive heat can lead to the formation of impurities.

  • Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. Common solvents for iodination reactions include acetic acid, methanol, and dichloromethane.

  • Stoichiometry: Precise control over the molar ratios of your reactants is essential to avoid over-iodination or incomplete conversion of the starting material.[3]

Q3: What are the expected ¹H and ¹³C NMR spectroscopic data for Methyl 5-bromo-2-iodo-3-methylbenzoate?

  • ¹H NMR:

    • A singlet for the methyl ester protons (-OCH₃) typically appearing between 3.8 and 4.0 ppm.

    • A singlet for the aromatic methyl group protons (-CH₃) around 2.3-2.5 ppm.

    • Two doublets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the two aromatic protons, showing a small meta-coupling constant (J ≈ 2-3 Hz).

  • ¹³C NMR:

    • The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-170 ppm.[4]

    • Aromatic carbons will appear between 120 and 150 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the halogens.

    • The methyl ester carbon (-OCH₃) will be around 52-55 ppm.[4]

    • The aromatic methyl carbon (-CH₃) will be in the upfield region, typically around 20 ppm.

It is always recommended to perform a full characterization of your product using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to unequivocally confirm its identity and purity.[5]

II. Troubleshooting Guide: Common Experimental Issues

This section provides solutions to common problems you may encounter during the synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A low or non-existent yield can be frustrating, but a systematic approach can help identify the root cause. Consider the following possibilities:

  • Sub-optimal Temperature:

    • Causality: Electrophilic aromatic iodination is an equilibrium process, and the reaction rate is highly temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, if the temperature is too high, it can lead to decomposition of the starting material or product.[3]

    • Solution: Carefully monitor and control the reaction temperature. Start with the literature-recommended temperature and consider running small-scale experiments at slightly higher or lower temperatures to find the optimal condition for your specific setup.

  • Incorrect Stoichiometry of Reagents:

    • Causality: An insufficient amount of the iodinating agent will lead to incomplete conversion of the starting material. A large excess, on the other hand, can promote the formation of di-iodinated byproducts.[3]

    • Solution: Accurately weigh all reagents and ensure the correct molar ratios are used. A 1:1 stoichiometry of the substrate to the iodinating agent is a good starting point for mono-iodination.

  • Inactive or Degraded Reagents:

    • Causality: Iodinating agents like Iodine Monochloride can be sensitive to moisture and may degrade over time.[3] Similarly, the purity of your starting material is critical.

    • Solution: Use freshly opened or properly stored reagents. If you suspect reagent degradation, consider purifying the iodinating agent before use. The purity of the starting Methyl 5-bromo-3-methylbenzoate should also be confirmed.

  • Issues with the Catalyst (if applicable):

    • Causality: If your chosen method involves a catalyst, its activity is crucial. Catalysts can be deactivated by impurities in the reaction mixture.

    • Solution: Ensure the catalyst is fresh and active. If you are using a solid-supported catalyst, make sure it is properly dispersed in the reaction mixture.

Problem 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my crude product. What are the likely side reactions and how can I minimize them?

The formation of impurities is a common challenge in organic synthesis. Here are some likely side reactions and strategies to mitigate them:

  • Formation of Di-iodinated Species:

    • Causality: The product, Methyl 5-bromo-2-iodo-3-methylbenzoate, still contains an activated aromatic ring and can potentially undergo a second iodination.

    • Solution: Carefully control the stoichiometry of the iodinating agent, using no more than one equivalent.[3] Adding the iodinating agent slowly to the reaction mixture can also help to maintain a low concentration of the electrophile and favor mono-substitution.[2]

  • Hydrolysis of the Methyl Ester:

    • Causality: The ester functional group can be susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This will result in the formation of the corresponding carboxylic acid.

    • Solution: Ensure that your reaction is carried out under anhydrous conditions. If an acidic work-up is necessary, perform it at a low temperature and for a minimal amount of time.

  • Protodeiodination or Protodebromination:

    • Causality: In the presence of a strong acid and a reducing agent, the C-I or C-Br bond can be cleaved and replaced with a hydrogen atom.

    • Solution: Avoid harsh acidic conditions and the presence of strong reducing agents during the reaction and work-up.

Problem 3: Difficulties in Product Purification

Q: I am struggling to purify Methyl 5-bromo-2-iodo-3-methylbenzoate from the reaction mixture. What are the recommended purification techniques?

Effective purification is key to obtaining a high-quality final product. Consider the following methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

    • Eluent System: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. A good starting point is a gradient elution from pure hexane to a mixture with a small percentage of ethyl acetate. The optimal eluent system will depend on the polarity of the impurities.

  • Recrystallization:

    • Causality: If your crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective purification method.[6]

    • Technique: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Methanol, ethanol, or a mixture of toluene and hexane could be suitable candidates.[7]

Problem 4: Inconsistent Reaction Outcomes

Q: I am getting inconsistent results between batches. What factors could be contributing to this variability?

Reproducibility is a cornerstone of good science. If you are experiencing inconsistent results, consider these factors:

  • Moisture and Air Sensitivity:

    • Causality: Some iodinating reagents are sensitive to moisture. The presence of water can lead to the formation of side products and decrease the efficiency of the reaction.

    • Solution: Use dry solvents and glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture and oxygen.

  • Purity of Starting Materials:

    • Causality: Impurities in your starting material can interfere with the reaction, leading to lower yields and the formation of unexpected byproducts.

    • Solution: Ensure the purity of your Methyl 5-bromo-3-methylbenzoate before starting the reaction. If necessary, purify the starting material.

  • Variations in Reaction Work-up:

    • Causality: The work-up procedure is a critical part of the experiment. Variations in the quenching process, extraction solvents, or washing steps can lead to different levels of impurities in the crude product.

    • Solution: Standardize your work-up procedure and follow it consistently for each batch.

III. Visual Guides

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_temp Verify Reaction Temperature start->check_temp check_stoich Check Reagent Stoichiometry check_temp->check_stoich Temp OK optimize_temp Optimize Temperature (small scale) check_temp->optimize_temp Temp Suspect check_reagents Assess Reagent Quality check_stoich->check_reagents Stoich. OK reweigh Accurately Re-weigh Reagents check_stoich->reweigh Stoich. Suspect check_catalyst Evaluate Catalyst Activity (if applicable) check_reagents->check_catalyst Reagents OK use_fresh Use Fresh/Purified Reagents check_reagents->use_fresh Reagents Suspect replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst Catalyst Suspect success Improved Yield check_catalyst->success Catalyst OK & Yield Improves optimize_temp->success reweigh->success use_fresh->success replace_catalyst->success

Caption: A flowchart for troubleshooting low product yield.

IV. References

  • Mao, Z., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chinese Chemical Society, 64(11), 1233-1253. [Link]

  • Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7756-7761. [Link]

  • Heinrich, M. R. (2022). Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts. Chemistry–A European Journal, 28(4), e202103936. [Link]

  • Li, J., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9683-9689. [Link]

  • Organic Chemistry Portal. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • Zhang, W., et al. (2022). Synthesis of (Hetero)aryl/Alkenyl Iodides via Ni-Catalyzed Finkelstein Reaction from Bromides or Chlorides. Organometallics, 41(24), 3843-3848. [Link]

  • Royal Society of Chemistry. (2016). 1H and 13C NMR spectra of compound 2a. [Link]

  • Li, J., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9683-9689. [Link]

  • Wang, F., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7756-7761. [Link]

  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

  • Google Patents. (1989). Process for the production of substituted benzoic acid esters. US4822910A.

  • PubChem. (2025). Methyl 5-bromo-3-iodo-2-methylbenzoate. [Link]

  • Patsnap. (2020). Process for preparation of halo substituted benzoic acid compound and intermediates thereof. [Link]

  • Google Patents. (1932). Method of separating halo-benzoic acids. US1882335A.

  • Vaia. (2025). Problem 44 Aromatic iodination can be carri... [Link]

  • European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. EP 3148661 B1. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2013). Iodination. [Link]

  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • Google Patents. (2012). Process For The Iodination Of Aromatic Compounds. US20120041224A1.

  • Royal Society of Chemistry. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Lulinski, S., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-401. [Link]

  • Balcı, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • PubChem. (2025). Methyl 3-bromo-5-iodobenzoate. [Link]

  • NC State University Libraries. (2025). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. [Link]

  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. [Link]

  • QuickCompany. (2025). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • PubChem. (2025). 5-Bromo-2-methylbenzoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-bromo-2-iodo-3-methylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating system for the purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating system for the purification of Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3).

This tri-substituted aromatic ester presents unique purification challenges. The steric bulk and high molecular weight imparted by the bromine and iodine substituents dictate its solubility profile, while the lability of the C–I bond and the hydrolytic sensitivity of the methyl ester require precise, causality-driven experimental handling.

Physicochemical Profiling & Causality

To design an effective purification workflow, we must first understand the molecule's physicochemical behavior:

  • Non-Polarity & Elution : The masking of the carboxylic acid as a methyl ester, combined with the hydrophobic halogens and methyl group, renders this compound highly non-polar. It will elute rapidly on normal-phase silica; thus, ultra-low polarity solvent systems are required.

  • Solid-State Packing : Polyhalogenated aromatic rings pack highly efficiently in the solid state. This makes crystallization not just an option, but the preferred polishing step to achieve >99% purity [2].

  • Chemical Sensitivity : The carbon-iodine (C–I) bond is susceptible to photolytic and thermal cleavage, which liberates free iodine ( I2​ ) and causes product discoloration. Furthermore, the ester is prone to saponification if exposed to strong aqueous bases during workup.

Quantitative Data Summaries

To establish a baseline for your purification, compare your empirical data against the validated parameters in the tables below.

Table 1: Chromatographic & Physicochemical Parameters
ParameterExpected ValueCausality / Note
Rf​ Value 0.45In 95:5 Hexane:Ethyl Acetate.
UV Activity Strong (254 nm)Due to the extended π -conjugation and heavy atom effect of Br and I.
Solubility High in DCM, EtOAc, TolueneInsoluble in water; limited solubility in cold hexanes.
Visual Appearance White to off-white powderAny pink/brown tint indicates I2​ contamination.
Table 2: Optimized Solvent Systems
Purification StageSolvent SystemPurpose
Extraction/Workup Ethyl Acetate / Sat. NaHCO3​ Avoids ester hydrolysis while efficiently partitioning the organic product.
Flash Chromatography Hexane / EtOAc (Gradient)100% Hexane 95:5 Hexane:EtOAc. Separates regioisomers.
Recrystallization Toluene / HexanesToluene acts as the solvent; Hexanes act as the anti-solvent.

Experimental Methodologies

Every protocol below is designed as a self-validating system , meaning the success of the step can be immediately verified before proceeding to the next.

Protocol A: High-Resolution Flash Chromatography

Flash chromatography is the gold standard for separating structural regioisomers (e.g., 4-bromo vs. 5-bromo impurities), operating on the rapid preparative principles established by Still et al. [1].

  • Step 1: Column Preparation. Pack a column with 230–400 mesh silica gel using 100% hexanes. Causality: Fine mesh silica provides the theoretical plates necessary to resolve closely eluting halogenated isomers.

  • Step 2: Dry Loading. Dissolve the crude mixture in a minimum amount of dichloromethane (DCM), add silica gel (1:3 mass ratio to crude), and evaporate to a free-flowing powder. Causality: The compound's high density and poor solubility in pure hexanes will cause "streaking" if liquid-loaded. Dry loading ensures a tight, uniform elution band.

  • Step 3: Gradient Elution. Elute with 2 column volumes (CV) of 100% hexanes, followed by a shallow gradient up to 95:5 Hexane:EtOAc.

  • Step 4: Validation. Spot fractions on a silica TLC plate and visualize under 254 nm UV light. Pool fractions containing the pure spot at Rf​ 0.45. Evaporate under reduced pressure at ≤35 °C to prevent thermal degradation.

Protocol B: Two-Solvent Recrystallization

For handling and purifying sensitive halogenated laboratory chemicals to analytical grade, we adhere to the foundational techniques outlined by Armarego [2].

  • Step 1: Dissolution. Place the pooled, concentrated product from Protocol A into a clean Erlenmeyer flask. Add a minimum volume of hot toluene (approx. 80 °C) until the solid just dissolves.

  • Step 2: Anti-Solvent Addition. Dropwise, add hot hexanes to the stirring solution until a faint, persistent turbidity is observed. Causality: Hexane acts as an anti-solvent, lowering the dielectric constant of the mixture to the exact point of saturation.

  • Step 3: Controlled Nucleation. Remove the flask from the heat source and allow it to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 4 hours. Causality: Slow cooling promotes the formation of a highly ordered crystalline lattice, excluding structurally similar impurities.

  • Step 4: Isolation & Validation. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold hexanes. Validation check: Take a melting point of the dried crystals; a sharp melting range ( ≤1.5 °C) confirms the structural integrity and purity of the lattice.

Workflow Visualization

The following diagram illustrates the logical progression of the purification workflow, ensuring all chemical sensitivities are addressed at the correct stage.

PurificationWorkflow Crude Crude Reaction Mixture (Contains I2 & Regioisomers) Workup Aqueous Workup (Na2S2O3 Wash) Crude->Workup Quench & Extract Flash Flash Chromatography (Hexane/EtOAc Gradient) Workup->Flash Dry & Concentrate Recryst Two-Solvent Recrystallization (Toluene/Hexanes) Flash->Recryst Pool Pure Fractions Pure Pure Product (>99% Purity, White Crystals) Recryst->Pure Filter & Vacuum Dry

Figure 1: Purification workflow for Methyl 5-bromo-2-iodo-3-methylbenzoate.

Troubleshooting Guides & FAQs

Q1: After concentration, my isolated product has a distinct pink or light brown discoloration. What causes this and how do I fix it? A: This is a classic symptom of free iodine ( I2​ ) contamination. The C–I bond at the 2-position is photolytically labile. Exposure to ambient light or excessive heat during solvent evaporation causes homolytic cleavage, releasing trace amounts of iodine which act as a powerful dye.

  • The Fix: Redissolve your product in EtOAc and wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate reduces the deeply colored I2​ to colorless, water-soluble iodide ions ( I− ). To prevent recurrence, wrap your storage vials in aluminum foil or use amber glass, and store at 4 °C.

Q2: My target compound is co-eluting with the des-iodo precursor (Methyl 5-bromo-3-methylbenzoate) on the silica column. How can I improve resolution? A: Because the des-iodo precursor lacks the polarizable iodine atom, its polarity is remarkably similar to your target compound, leading to co-elution.

  • The Fix: You must decrease the polarity of your mobile phase and increase the theoretical plates of your column. Switch to an isocratic elution of 100% Petroleum Ether or a very shallow gradient (99:1 Hexane:EtOAc). If co-elution persists, utilize a longer column with a higher silica-to-crude ratio (e.g., 50:1), or consider using silver-nitrate impregnated silica ( AgNO3​ -silica), which interacts differentially with the halogens.

Q3: I noticed a significant drop in yield after the aqueous workup, and TLC shows a new baseline spot. How do I prevent this? A: You are likely observing the hydrolysis of the methyl ester into the corresponding benzoic acid. If you used a strong base like sodium hydroxide ( NaOH ) or allowed the mixture to sit for extended periods in sodium carbonate ( Na2​CO3​ ) during the neutralization step, the ester will saponify. The resulting carboxylic acid is water-soluble at basic pH and will be lost in the aqueous layer (appearing as a baseline spot on TLC if any remains in the organic phase).

  • The Fix: Always use a mild buffer, such as saturated sodium bicarbonate ( NaHCO3​ ), for neutralizing acidic reaction mixtures containing esters. Perform the extraction promptly and do not leave the organic layer stirring with the basic aqueous phase for longer than necessary.

References

  • Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link] [1]

  • Purification of Laboratory Chemicals (9th Edition) Source: Butterworth-Heinemann / Elsevier URL:[Link] [2]

Optimization

Identification and characterization of byproducts in the synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Technical Support Center: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate Introduction The synthesis of polysubstituted aromatic compounds like Methyl 5-bromo-2-iodo-3-methylbenzoate presents a significant challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

Introduction

The synthesis of polysubstituted aromatic compounds like Methyl 5-bromo-2-iodo-3-methylbenzoate presents a significant challenge in organic synthesis. Achieving high purity and yield requires precise control over regioselectivity during sequential electrophilic aromatic substitution reactions. The directing effects of the substituents already on the aromatic ring—methyl (activating, ortho/para-directing), iodo (deactivating, ortho/para-directing), and methyl ester (deactivating, meta-directing)—are often in competition, leading to the formation of a complex mixture of products.[1] This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to help researchers identify, characterize, and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most logical synthetic sequence for Methyl 5-bromo-2-iodo-3-methylbenzoate, and why is the order of halogenation critical?

A1: The most effective synthesis begins with a commercially available starting material, such as methyl 3-methylbenzoate. The sequence of halogenation is paramount to steer the electrophilic substitution to the desired positions.

A plausible and regioselective route involves two key steps:

  • Iodination of Methyl 3-methylbenzoate: The first step is the introduction of the iodine atom. The starting material has two directing groups: the methyl group (-CH₃), which is activating and directs ortho and para, and the methyl ester group (-COOCH₃), which is deactivating and directs meta. The positions ortho to the methyl group are C2 and C4, while the position para is C6. The positions meta to the ester group are C2 and C6. The C2 position is sterically hindered by the adjacent methyl and ester groups. Therefore, iodination is directed to the C2 position, which is activated by the methyl group and not strongly deactivated by the ester. This yields Methyl 2-iodo-3-methylbenzoate. Direct iodination can be achieved using reagents like iodine with an oxidizing agent (e.g., iodic acid) in an acidic medium.[2]

  • Bromination of Methyl 2-iodo-3-methylbenzoate: In the second step, the intermediate is brominated. The directing effects of three substituents must now be considered:

    • -CH₃ (at C3): ortho, para-directing (to C2, C4, C6)

    • -I (at C2): ortho, para-directing (to C1, C3, C5)

    • -COOCH₃ (at C1): meta-directing (to C3, C5)

    The cumulative effect strongly directs the incoming electrophile (Br⁺) to the C5 position. This position is meta to the deactivating ester group and is not sterically hindered. This regioselectivity leads to the desired product, Methyl 5-bromo-2-iodo-3-methylbenzoate.

Reversing the order (bromination first) would likely lead to a different mixture of isomers, as the electronic and steric environment of the ring would be different, making the synthesis of the target molecule inefficient.[3]

G cluster_0 Synthetic Pathway SM Methyl 3-methylbenzoate INT Methyl 2-iodo-3-methylbenzoate SM->INT Step 1: Iodination (e.g., I₂, HIO₃, H₂SO₄) PROD Methyl 5-bromo-2-iodo-3-methylbenzoate (Target Molecule) INT->PROD Step 2: Bromination (e.g., Br₂, FeBr₃)

Caption: Recommended synthetic workflow for Methyl 5-bromo-2-iodo-3-methylbenzoate.

Q2: I've run my reaction, but the crude analysis is complex. What are the most probable byproducts?

A2: A complex crude mixture is common in this synthesis. The byproducts typically arise from incomplete reactions, competing side reactions, or over-halogenation. Below is a table of the most likely impurities.

Byproduct TypeSpecific Example(s)Reason for Formation
Unreacted Intermediates Methyl 2-iodo-3-methylbenzoateIncomplete bromination reaction (Step 2).
Positional Isomers Methyl 4-bromo-2-iodo-3-methylbenzoate or Methyl 6-bromo-2-iodo-3-methylbenzoateLack of complete regioselectivity during the bromination step. Harsh reaction conditions (e.g., high temperature) can reduce selectivity.[1]
Over-halogenated Species A di-bromo-iodo-methylbenzoate speciesUse of excess brominating agent (e.g., >1.1 equivalents of Br₂). The product ring is still susceptible to further electrophilic attack.[1]
Benzylic Bromination Methyl 5-bromo-2-iodo-3-(bromomethyl)benzoateOccurs if using N-bromosuccinimide (NBS) under conditions that favor radical mechanisms (e.g., presence of UV light or a radical initiator like AIBN).[1][4]
Hydrolysis Product 5-bromo-2-iodo-3-methylbenzoic acidExposure of the methyl ester to acidic or basic conditions during work-up or purification, leading to hydrolysis.
De-iodinated Species Methyl 5-bromo-3-methylbenzoateReductive cleavage of the C-I bond, which can sometimes occur under harsh reaction or work-up conditions.
Q3: How can I use ¹H NMR spectroscopy to confirm the product structure and identify isomers?

A3: ¹H NMR is the most powerful tool for unambiguous structure determination of your product and its isomers. The key is to analyze the aromatic region (typically 7.0-8.5 ppm). The substitution pattern dictates the number of protons and their splitting patterns (coupling).

For the target molecule, Methyl 5-bromo-2-iodo-3-methylbenzoate , you should expect:

  • Two Aromatic Protons: One proton at C4 and one at C6.

  • Splitting Pattern: These two protons are meta to each other. They will appear as two distinct doublets with a small meta coupling constant (⁴J ≈ 2-3 Hz).

  • Other Signals: A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and a singlet for the aromatic methyl protons (-CH₃) around 2.5 ppm.

Distinguishing Isomers:

  • 4-Bromo Isomer (Methyl 4-bromo-2-iodo-3-methylbenzoate): This isomer would have two aromatic protons at C5 and C6. These protons are ortho to each other and would appear as two doublets with a larger ortho coupling constant (³J ≈ 8-9 Hz).

  • 6-Bromo Isomer (Methyl 6-bromo-2-iodo-3-methylbenzoate): This isomer would also have two aromatic protons, but in a different chemical environment, leading to different chemical shifts compared to the target molecule.

CompoundAromatic ProtonsExpected Splitting Pattern
Target Product (5-bromo) H-4, H-6Two doublets, ⁴J ≈ 2-3 Hz
Isomeric Byproduct (4-bromo) H-5, H-6Two doublets, ³J ≈ 8-9 Hz
Isomeric Byproduct (6-bromo) H-4, H-5Two doublets, ³J ≈ 8-9 Hz
Q4: My GC-MS analysis shows several peaks with the same molecular ion (m/z). How do I interpret this?

A4: Peaks with the same molecular ion in a GC-MS trace of this reaction mixture are almost certainly positional isomers.[5] Isomers have identical molecular weights and will thus show the same molecular ion (M⁺) peak.

Here's how to approach the analysis:

  • Check the Isotopic Pattern: The mass spectrum provides crucial information. Look for the characteristic isotopic pattern of a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 Da, e.g., m/z 354 and 356 for the M⁺ of C₉H₈BrIO₂) and one iodine atom. This confirms the elemental composition.[6]

  • Retention Time is Key: Isomers are separated by the gas chromatography column based on differences in their boiling points and interactions with the stationary phase.[5] Therefore, each distinct peak with the correct molecular ion and isotopic pattern corresponds to a different isomer. The major peak is likely your target product, but this must be confirmed.

  • Confirmation: Absolute confirmation requires comparing the retention times of your unknown peaks to a certified analytical standard. If standards are not available, you must isolate each component (e.g., via preparative HPLC or column chromatography) and perform structural analysis, primarily using ¹H NMR as described in Q3.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

G start Problem: Low Yield / High Impurity check_gcms Analyze Crude by GC-MS start->check_gcms sm_present High % of Starting Material / Intermediate check_gcms->sm_present Unreacted species? many_isomers Multiple Isomeric Peaks check_gcms->many_isomers Multiple product peaks? high_mw_peaks Peaks with Higher MW (e.g., Di-bromo) check_gcms->high_mw_peaks Unexpected high MW? sol_sm Solution: - Increase reaction time/temp - Check catalyst activity - Ensure proper stoichiometry sm_present->sol_sm sol_isomers Solution: - Lower reaction temperature - Use milder catalyst - Slower addition of electrophile many_isomers->sol_isomers sol_high_mw Solution: - Use 1.0-1.05 eq. of brominating agent - Add Br₂ slowly to reaction - Monitor reaction by TLC/GC high_mw_peaks->sol_high_mw

Caption: Troubleshooting workflow for common synthesis issues.

Analytical Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This protocol is designed to separate and identify the target product from potential isomers and other byproducts.

  • Sample Preparation:

    • Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Examine the mass spectrum of each peak. Identify the molecular ion (M⁺) and look for the characteristic Br/I isotopic pattern.

    • Compare retention times and mass spectra to identify known components (starting materials, product) and tentatively assign structures to byproduct peaks.

Protocol 2: HPLC Method for Isomer Separation and Purification

This protocol can be adapted for both analytical and preparative scale separation of isomers.

  • Sample Preparation:

    • Dissolve the crude material in the mobile phase or a stronger solvent (e.g., Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation & Conditions (Analytical Scale):

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile (ACN) and Water.

      • Example Gradient: 60% ACN to 95% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Data Analysis & Scale-Up:

    • Identify the retention times for the product and major impurities.

    • For purification, the method can be scaled up to a larger diameter preparative column. The flow rate and injection volume should be adjusted accordingly. Fractions corresponding to each peak can be collected for subsequent structural confirmation by NMR.

References

  • Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes. Fiveable.
  • Methyl 5-bromo-2-hydroxybenzoate. (n.d.).
  • University of Calgary. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of Polysubstituted Benzothiophenes. BenchChem.
  • BenchChem. (2025). Common side reactions in the bromination of 3-methoxy-2-methylbenzoic acid. BenchChem.
  • LibreTexts. (2021, December 27). 4.1.9: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. OpenStax.
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • BenchChem. (n.d.).
  • MilliporeSigma. (n.d.). 5-Bromo-2-hydroxy-3-iodo-benzoic acid methyl ester. Sigma-Aldrich.
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • PubChemLite. (n.d.).
  • Method for producing monoiodine of methylbenzoic acid. (2003).
  • BenchChem. (2025).
  • O. L. (2005).
  • Wikipedia. (n.d.). Iodomethane. Wikipedia.
  • Electrophilic Activation of Molecular Bromine Medi
  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). WordPress.
  • Process for synthesis of lenalidomide. (n.d.).

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Troubleshooting

Assessing the stability of Methyl 5-bromo-2-iodo-3-methylbenzoate under various reaction conditions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that polyfunctionalized building blocks require precise reaction control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that polyfunctionalized building blocks require precise reaction control. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly versatile but complex electrophile. It possesses three distinct reactive vectors: a base-sensitive methyl ester (C1), a sterically hindered but electronically active iodine (C2), and an unhindered bromine (C5).

This guide is designed to help you troubleshoot chemoselectivity issues, mitigate degradation, and establish self-validating protocols for your workflows.

Part 1: Logical Mapping of Reactivity & Degradation

Before troubleshooting specific reactions, it is critical to understand the competing electronic and steric forces at play within this molecule. The diagram below maps the primary reaction pathways and common degradation routes you may encounter during methodology development.

Reactivity SM Methyl 5-bromo-2-iodo- 3-methylbenzoate C2_I C2-Iodine (Sterically Hindered) SM->C2_I C5_Br C5-Bromine (Unhindered) SM->C5_Br Ester C1-Methyl Ester (Base Sensitive) SM->Ester Light UV/Vis Light SM->Light Photolysis Pd_Cat Pd / Small Ligand (e.g., PMe3) C2_I->Pd_Cat Oxidative Addition Pd_Cat_Bulky Pd / Bulky Ligand (e.g., XPhos) C5_Br->Pd_Cat_Bulky Oxidative Addition Base_Aq Aqueous Base / Heat Ester->Base_Aq Saponification Prod_C2 C2-Coupled Product Pd_Cat->Prod_C2 Prod_C5 C5-Coupled Product Pd_Cat_Bulky->Prod_C5 Prod_Acid Carboxylic Acid (Hydrolysis) Base_Aq->Prod_Acid Prod_Dehal Deiodinated Degradant Light->Prod_Dehal Homolytic Cleavage

Logical mapping of reactivity and degradation pathways for the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: During Suzuki-Miyaura cross-coupling, I am observing functionalization at the C5-bromine position instead of the expected C2-iodine. Why is this chemoselectivity reversed? Causality: Thermodynamically, the C–I bond is weaker than the C–Br bond, making it the preferential site for oxidative addition by low-valent transition metals. However, in Methyl 5-bromo-2-iodo-3-methylbenzoate, the C2-iodine is "di-ortho-substituted" (flanked by the bulky C1-methyl ester and the C3-methyl group). When utilizing bulky ligands common in modern [1], severe steric repulsion prevents the palladium complex from accessing the C2 position. Consequently, the catalyst defaults to the sterically unhindered C5-bromine. Solution: To target the C2-iodine, you must override the steric hindrance. Switch to a smaller, highly reactive ligand (e.g., PMe 3​ or an unhindered N-heterocyclic carbene) that can navigate the steric bulk, or utilize copper-mediated Ullmann-type conditions, which are highly sensitive to halogens and less sensitive to sterics.

Q2: My stock solutions degrade over time when left on the benchtop, yielding a lower-mass impurity. What is the primary degradation pathway? Causality: Aryl iodides are notoriously sensitive to ultraviolet and visible light. Irradiation induces homolytic cleavage of the weak C–I bond, generating a highly reactive aryl radical[2]. In hydrogen-donating solvents (like methanol or THF), this radical rapidly abstracts a hydrogen atom, resulting in complete[3]. This transition-metal-free dehalogenation can occur inadvertently if stock solutions are left exposed to ambient laboratory lighting[4]. Solution: Store the compound in amber vials, flush the headspace with argon to remove oxygen (which can participate in secondary radical reactions), and keep refrigerated at 4°C.

Q3: When attempting a basic cross-coupling (e.g., using K 2​ CO 3​ in aqueous dioxane at 80°C), my starting material disappears, but I don't see the coupled product. LC-MS shows a highly polar peak. Causality: The methyl ester at the C1 position undergoes rapid saponification in the presence of aqueous base and heat, yielding 5-bromo-2-iodo-3-methylbenzoic acid. The resulting carboxylate is highly polar, often eluting in the void volume of standard reverse-phase LC methods, and will precipitate into the aqueous layer upon acidification during workup. Solution: Switch to strictly anhydrous base conditions (e.g., Cs 2​ CO 3​ in anhydrous DMF/Toluene) or utilize a non-nucleophilic organic base (e.g., DIPEA) to prevent ester hydrolysis while maintaining the basicity required for the catalytic cycle.

Part 3: Quantitative Stability Data

Summarizing the degradation kinetics allows for better experimental planning. The table below outlines the expected half-lives of the compound under various stress conditions.

Table 1: Stability Profile and Chemoselectivity Matrix

Reaction EnvironmentPrimary Degradant / ProductObserved Half-Life ( t1/2​ )Mechanistic Causality & Mitigation
Ambient Light (MeOH, 25°C)Methyl 5-bromo-3-methylbenzoate~48 hoursCausality: Homolytic C–I cleavage.Mitigation: Store in amber vials; purge with Ar.
0.1 M NaOH (aq/THF, 60°C)5-bromo-2-iodo-3-methylbenzoic acid< 30 minutesCausality: Base-catalyzed ester saponification.Mitigation: Use anhydrous conditions or DIPEA.
Pd(PPh 3​ ) 4​ , K 2​ CO 3​ (80°C)Mixture of C2 and C5 coupled productsN/A (Poor Selectivity)Causality: Competing steric vs. electronic factors.Mitigation: Tune ligand size (e.g., PMe 3​ for C2).
Solid State (Dark, 4°C)None (Stable)> 24 monthsCausality: Lack of solvent/energy prevents degradation.Mitigation: Standard cold-room storage.

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of this compound in your specific reaction matrices, we recommend the following self-validating workflow.

Why this is self-validating: This protocol relies on an inert internal standard (biphenyl). By tracking both the disappearance of the parent mass and the appearance of specific degradant masses, researchers can calculate a strict mass balance. A mass balance <95% indicates an unmonitored pathway (e.g., volatilization, polymerization, or precipitation), instantly alerting the user to a flawed assumption.

Workflow Start Prepare 0.1M Stock (MeCN + Int. Standard) Split Aliquot into Test Conditions Start->Split Cond1 Dark, 25°C (Control) Split->Cond1 Cond2 UV/Vis Light, 25°C (Photostability) Split->Cond2 Cond3 0.1M NaOH(aq), 60°C (Hydrolysis) Split->Cond3 Cond4 Pd(OAc)2, PPh3, 80°C (Thermal/Metal) Split->Cond4 Quench Quench & Dilute (t=0, 1h, 4h, 24h) Cond1->Quench Cond2->Quench Cond3->Quench Cond4->Quench Analyze UPLC-MS Analysis (Monitor m/z 355) Quench->Analyze Validate Calculate Half-Life & Verify Mass Balance Analyze->Validate

Self-validating experimental workflow for assessing compound stability.

Step-by-Step Methodology: Kinetic Stability Assessment

Step 1: Stock Solution Preparation

  • Weigh exactly 100.0 mg of Methyl 5-bromo-2-iodo-3-methylbenzoate and 10.0 mg of biphenyl (internal standard).

  • Dissolve both in 10.0 mL of anhydrous acetonitrile (MeCN) to create a ~28 mM stock solution. Causality: Acetonitrile is chosen as a polar aprotic solvent that lacks abstractable hydrogen atoms, minimizing background radical chain reactions during baseline testing.

Step 2: Aliquot Distribution & Conditioning Divide the stock into four 2 mL HPLC vials:

  • Condition A (Control): Amber vial, flushed with Argon, kept at 25°C.

  • Condition B (Photostability): Clear glass vial, exposed to a 365 nm LED photoreactor at 25°C.

  • Condition C (Hydrolysis): Add 100 µL of 1.0 M NaOH(aq), heat to 60°C.

  • Condition D (Thermal/Metal): Add 5 mol% Pd(OAc) 2​ and 10 mol% PPh 3​ , heat to 80°C.

Step 3: Kinetic Sampling & Quenching

  • At intervals of t = 0, 1h, 4h, and 24h, withdraw a 50 µL aliquot from each vial.

  • Immediately quench Condition C with 50 µL of 1.0 M HCl(aq) to halt saponification.

  • Dilute all aliquots with 900 µL of cold MeCN to freeze reaction kinetics.

Step 4: UPLC-MS Analysis & Mass Balance Calculation

  • Inject 1 µL onto a C18 UPLC column using a gradient of Water/MeCN (0.1% Formic Acid).

  • Monitor UV absorbance at 254 nm and extract ion chromatograms (EIC) for m/z 355 [M+H] + (Parent), m/z 229 (Deiodinated), and m/z 341 (Hydrolyzed Acid).

  • Validation Check: Calculate the molar sum of all identified peaks relative to the biphenyl internal standard. If the sum deviates by >5% from the t=0 measurement, investigate alternative degradation pathways.

References[1] Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis

Source: Chemical Reviews (ACS Publications) URL: [Link]2] Title: The mechanism of visible-light-driven aryl iodide reduction Source: ResearchGate / Nature Chemistry URL: [Link]4] Title: Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides Source: Organic Letters (ACS Publications) URL: [Link]3] Title: Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Handling and Functionalization of Methyl 5-bromo-2-iodo-3-methylbenzoate

Welcome to the Technical Support Center. As a highly functionalized tri-substituted haloarene, Methyl 5-bromo-2-iodo-3-methylbenzoate offers exceptional modularity for complex molecule synthesis and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized tri-substituted haloarene, Methyl 5-bromo-2-iodo-3-methylbenzoate offers exceptional modularity for complex molecule synthesis and drug development. It possesses two orthogonally reactive halogen handles (Iodine at C2, Bromine at C5) and a modifiable methyl ester at C1.

However, its unique structural topology presents significant laboratory challenges. The extreme steric hindrance at the C2-iodine—flanked by the C1-ester and C3-methyl groups—combined with a base-sensitive ester, requires precise control over reaction conditions to prevent chemoselectivity failures, ester hydrolysis, and catalyst deactivation.

Reaction Pathways & Chemoselectivity Pitfalls

The following diagram illustrates the logical relationship between your chosen reaction conditions and the resulting experimental outcomes.

Pathways SM Methyl 5-bromo-2-iodo-3-methylbenzoate Cond Pd-Catalyzed Cross-Coupling SM->Cond Path1 Bulky Ligand + Mild Base (Optimal) Cond->Path1 Controlled Path2 Small Ligand + High Temp (Suboptimal) Cond->Path2 Forced Path3 Aqueous Strong Base (Suboptimal) Cond->Path3 Basic Prod1 Chemoselective C2-Coupling (Desired) Path1->Prod1 Prod2 C5-Br Coupling / Over-coupling (Loss of Selectivity) Path2->Prod2 Prod3 Ester Hydrolysis (Saponification) Path3->Prod3

Reaction pathways and chemoselectivity pitfalls for Methyl 5-bromo-2-iodo-3-methylbenzoate.

Troubleshooting Guides & FAQs

Q1: Why am I observing competitive coupling at the C5-bromine position when trying to react exclusively at the C2-iodine? Causality: In a vacuum, the C-I bond is inherently more reactive toward oxidative addition than the C-Br bond due to its lower bond dissociation energy . However, the C2-iodine in this specific molecule is di-ortho substituted (sterically shielded by the C1-ester and C3-methyl). This steric bulk drastically raises the activation energy for palladium insertion at C2. If you use a small, unhindered ligand (like PPh₃) or increase the temperature to force the reaction, the catalyst will bypass the hindered C2-I and insert into the unhindered C5-Br bond instead. Solution: Utilize bulky, electron-rich ligands (e.g., XPhos, SPhos, or NHC ligands like PEPPSI-IPr) that are specifically designed to facilitate oxidative addition into sterically hindered C-I bonds at lower temperatures, thereby preserving the C-Br bond .

Q2: My LC-MS shows a mass [M-14] corresponding to the carboxylic acid of my product. How do I prevent ester hydrolysis? Causality: Standard Suzuki-Miyaura couplings often employ aqueous bases (e.g., 2M Na₂CO₃) and elevated temperatures. The methyl ester at C1 is highly electrophilic and susceptible to base-catalyzed saponification under these conditions. Solution: Switch to strictly anhydrous conditions. Use mild, anhydrous bases such as finely milled K₃PO₄ or CsF in aprotic solvents like Toluene, 1,4-Dioxane, or THF.

Q3: I am recovering mostly unreacted starting material despite using Pd(dppf)Cl₂ and heating to 90°C. What is failing? Causality: The transmetalation step in the catalytic cycle is highly sensitive to steric hindrance. Even if oxidative addition occurs at the C2-I bond, the resulting bulky Pd-aryl intermediate struggles to undergo transmetalation with the organoboron reagent. Pd(dppf)Cl₂ lacks the necessary steric profile to accelerate this step for di-ortho substituted substrates. Solution: Switch to a highly active precatalyst system (e.g., XPhos Pd G3). The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, which is critical for turning over hindered substrates without degrading the catalyst.

Q4: I am seeing significant amounts of a hydrodehalogenation side product (iodine replaced by hydrogen). Why? Causality: Hydrodehalogenation occurs when the Pd-aryl intermediate undergoes transmetalation with a hydride source instead of the desired boronic acid, followed by reductive elimination. This hydride typically originates from beta-hydride elimination of alcohol solvents (e.g., ethanol, methanol) or alkoxide bases. Solution: Strictly avoid primary or secondary alcohol solvents. Ensure your boronic acid is of high quality and not undergoing protodeboronation, which can stall the catalytic cycle and increase the likelihood of side reactions.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the C2-I selective Suzuki-Miyaura coupling.

Ligand / Catalyst SystemBaseSolventTemp (°C)C2-I Conversion (%)C5-Br Coupling (%)Ester Hydrolysis (%)
Pd(PPh₃)₄Na₂CO₃ (aq)THF/H₂O801545>80
Pd(dppf)Cl₂K₂CO₃Dioxane90302010
XPhos Pd G3 K₃PO₄ (anhydrous) Toluene 65 >95 <2 <1
PEPPSI-IPr CsF (anhydrous) Dioxane 60 >95 <1 <1

Data Summary: Bulky ligands combined with anhydrous, non-nucleophilic bases provide the only reliable pathway to high chemoselectivity and ester preservation.

Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling at the C2-I Position

This protocol utilizes an XPhos Pd G3 catalyst system to overcome steric hindrance while maintaining mild conditions to preserve the C5-Br and C1-ester.

Protocol S1 1. Reagent Preparation S2 2. Inert Atmosphere S1->S2 S3 3. Solvent & Heating S2->S3 S4 4. In-Process Monitoring S3->S4 S5 5. Quench & Purification S4->S5

Step-by-step experimental workflow for chemoselective cross-coupling at the C2-I position.

Step 1: Reagent Preparation

  • In an oven-dried Schlenk tube, charge Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.1 equiv), XPhos Pd G3 (2-5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Self-Validation Check: Ensure the K₃PO₄ is finely milled. Clumpy base drastically reduces the reactive surface area, leading to heterogeneous reaction failure and stalled conversion.

Step 2: Inert Atmosphere Generation

  • Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of high-vacuum evacuation followed by backfilling with dry Argon.

  • Self-Validation Check: Oxygen presence will rapidly oxidize the active Pd(0) species, visually indicated by the premature precipitation of black palladium solid (Pd black) before heating begins.

Step 3: Solvent Addition & Reaction

  • Add anhydrous, degassed Toluene (to achieve a 0.1 M substrate concentration) via syringe.

  • Stir the mixture at room temperature for 5 minutes, then transfer to a pre-heated oil bath at 65°C.

  • Self-Validation Check: The solution should transition from a pale yellow to a deep red/brown upon heating, confirming the generation of the active monoligated Pd(0) complex.

Step 4: In-Process Monitoring

  • After 2 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation Check: The LC-MS trace must show consumption of the starting material mass without the appearance of a highly polar baseline spot (indicative of the hydrolyzed carboxylic acid) or a mass corresponding to double-coupling.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the phosphate salts and palladium residues.

  • Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.[Link]

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.[Link]

Troubleshooting

Addressing challenges in the scale-up synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Technical Support Center: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate Prepared by the Gemini Senior Application Science Team This guide is intended for researchers, chemists, and drug development professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate

Prepared by the Gemini Senior Application Science Team

This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during the multi-step synthesis of this key chemical intermediate.

Synthetic Overview & Key Challenges

The synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic pathway begins with 5-Bromo-3-methylanthranilic acid, which undergoes esterification followed by a Sandmeyer reaction to introduce the iodo group. Each step presents unique challenges, from sterically hindered esterification to the inherent instability of diazonium salt intermediates.[1] This guide will address these challenges systematically.

Proposed Synthetic Pathway

A reliable route for the synthesis is outlined below. This workflow serves as the basis for the troubleshooting guide.

Synthetic_Pathway A 5-Bromo-3-methyl- anthranilic acid B Methyl 2-amino-5-bromo- 3-methylbenzoate A->B  Esterification  (MeOH, H₂SO₄) C Aryl Diazonium Salt Intermediate B->C  Diazotization  (NaNO₂, HCl, 0-5 °C) D Methyl 5-bromo-2-iodo- 3-methylbenzoate C->D  Sandmeyer Reaction  (KI)

Caption: Proposed synthesis of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may be encountered during the synthesis.

Step 1: Esterification of 5-Bromo-3-methylanthranilic acid

Q1: My Fischer esterification reaction is slow or incomplete, resulting in low yields. What could be the cause?

A1: This is a common issue when dealing with sterically hindered benzoic acids. The methyl group and bromine atom ortho to the carboxylic acid can impede the approach of methanol.

  • Causality: The ortho substituents create steric hindrance, which can slow down the rate of both the tetrahedral intermediate formation and the subsequent elimination of water.[2][3]

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: A higher concentration of sulfuric acid can increase the rate of protonation of the carbonyl oxygen, making it more electrophilic.[4]

    • Extend Reaction Time and Temperature: Refluxing for an extended period (12-24 hours) is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Water Removal: The Fischer esterification is an equilibrium reaction. While methanol is often used in large excess, removing the water byproduct can drive the equilibrium towards the product. This is typically less practical on a lab scale but is a key principle.

    • Alternative Methods: If Fischer esterification remains problematic, consider alternative methods for hindered acids, such as using diazomethane (caution: explosive and toxic), or converting the carboxylic acid to an acid chloride followed by reaction with methanol.[3] Uronium-based coupling agents like COMU can also be effective for esterifying hindered systems.[5]

Step 2: Diazotization and Sandmeyer Reaction

Q2: The yield of my Sandmeyer reaction is very low, and I'm observing a lot of dark, tar-like byproducts.

A2: This is a classic problem in Sandmeyer reactions and almost always points to issues with the diazonium salt intermediate.

  • Causality: Aryl diazonium salts are notoriously unstable.[6] At temperatures above 5-10 °C, they readily decompose, leading to a cascade of side reactions, including the formation of phenols and polymeric materials.[1][7]

  • Troubleshooting Workflow:

Sandmeyer_Troubleshooting Start Low Yield / Tar Formation in Sandmeyer Reaction Check_Temp Was temperature strictly maintained at 0-5 °C during diazotization? Start->Check_Temp Check_Nitrite Was diazotization completion verified with starch-iodide paper? Check_Temp->Check_Nitrite Yes Sol_Temp ACTION: Improve cooling. Use a salt-ice bath. Monitor internal temperature. Check_Temp->Sol_Temp No Check_Addition Was the diazonium salt solution added slowly to the KI solution? Check_Nitrite->Check_Addition Yes Sol_Nitrite ACTION: Ensure a slight excess of nitrous acid is present. A persistent blue spot on starch-iodide paper is required. Check_Nitrite->Sol_Nitrite No Sol_Addition ACTION: Slow, portion-wise addition with vigorous stirring prevents localized heating and uncontrolled decomposition. Check_Addition->Sol_Addition No

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

  • Detailed Explanation:

    • Temperature Control is Critical: The diazotization must be performed in an ice-salt bath to maintain an internal reaction temperature between 0-5 °C.[7][8] Any deviation can cause rapid decomposition of the diazonium salt.

    • Verify Diazotization: Before proceeding, ensure the diazotization is complete. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. The presence of excess nitrous acid, necessary for complete reaction, will result in an immediate dark blue color.[1][9]

    • Slow Addition: The cold diazonium salt solution should be added slowly and in portions to the potassium iodide (KI) solution. This prevents a sudden exotherm and uncontrolled decomposition.

Q3: My TLC plate shows multiple spots after the Sandmeyer reaction. What are the likely impurities?

A3: Besides unreacted starting material, several side products can form:

  • Phenol Impurity: (Methyl 5-bromo-2-hydroxy-3-methylbenzoate) - This forms if the diazonium salt reacts with water, a common decomposition pathway if the temperature rises.

  • Dehalogenated Impurity: (Methyl 2-iodo-3-methylbenzoate) - While less common, reductive de-bromination can sometimes occur.

  • Azo Coupling Products: If any unreacted starting amine is present when the diazonium salt is formed, it can lead to brightly colored azo compounds, which may appear as yellow or orange spots on the TLC.[6]

Purification Challenges

Q4: I'm having difficulty purifying the final product, Methyl 5-bromo-2-iodo-3-methylbenzoate, by column chromatography.

A4: The purification of polyhalogenated aromatic compounds can be challenging due to similar polarities of byproducts and potential degradation on silica gel.

  • Expert Insights:

    • Solvent System Selection: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). The high halogen content makes the molecule quite non-polar.

    • Deactivated Silica: Acid-sensitive impurities or the product itself might degrade on standard silica gel. Consider treating the silica with a base (like triethylamine in the solvent system) or using deactivated (neutral) alumina.

    • Alternative Purification: If chromatography fails, consider recrystallization. A solvent screen with solvents like hexanes, ethanol, or a mixture of the two may yield pure crystals.

    • Charcoal Treatment: If your product is discolored by persistent colored impurities (like azo compounds), dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help remove them before the final purification step.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The primary hazard lies with the diazonium salt intermediate.

  • Explosion Hazard: Diazonium salts, especially when isolated and dried, can be explosive and are sensitive to shock and heat.[8][12] NEVER isolate the solid diazonium salt unless you have specific protocols and safety measures (like blast shields) in place. Always use it as a solution in situ.

  • Gas Evolution: The reaction liberates nitrogen gas (N₂). Ensure the reaction is conducted in a well-ventilated fume hood and that the reaction vessel is not a closed system to avoid pressure buildup.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13]

Q2: Can I use a different iodinating agent instead of KI in the Sandmeyer reaction?

A2: While potassium iodide (KI) is the most common and cost-effective reagent, other iodide sources can be used. However, KI is generally reliable. The use of copper(I) iodide (CuI) can sometimes improve yields but adds the complexity of handling a copper salt. For this specific transformation, KI is typically sufficient.

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure by showing the expected chemical shifts and coupling patterns for the aromatic protons and the methyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

  • TLC/LC-MS: To assess purity and identify any minor impurities.

Summary of Key Parameters

The table below summarizes critical parameters for the key reaction steps.

Step Reaction Key Reagents Temperature Key Monitoring Parameter
1Esterification5-Bromo-3-methylanthranilic acid, Methanol, H₂SO₄ (cat.)RefluxDisappearance of starting material by TLC
2DiazotizationMethyl 2-amino-5-bromo-3-methylbenzoate, NaNO₂, HCl0 - 5 °CPositive test on starch-iodide paper
3SandmeyerDiazonium Salt Solution, Potassium Iodide (KI)0 °C to RTGas evolution (N₂), color change

References

  • T. M. K. Thimma, et al. (2018). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]

  • D. C. Leitch, et al. (2017). ortho‐C−H monohalogenations of para‐substituted benzoic acids. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2024). Sandmeyer type reaction troubleshoot. Reddit. Retrieved from [Link]

  • A. D. G. T. de la Torre, et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Retrieved from [Link]

  • M. A. Pasha, et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

  • University Chemistry Education. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • P. G. Gildner, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]

  • M. S. Newman. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. Retrieved from [Link]

  • D. D. D. Stuart, et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. Retrieved from [Link]

  • S. Mehmood, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange User Discussion. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Retrieved from [Link]

  • A. D. G. T. de la Torre, et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho‐Iodination of benzoic acid. Retrieved from [Link]

  • J. Ashenhurst. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • P. G. Reddy, et al. (2006). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Retrieved from [Link]

  • F. Albericio, et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Supporting Information. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Y. Liu, et al. (2025). Treatment of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in stormwater using polishing columns with biochar and granular activated carbon. PubMed. Retrieved from [Link]

  • J. Wang, et al. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Google Patents. (2013). Process for purifying aromatic extracts containing aromatic polycyclic compounds.
  • ResearchGate. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Methyl 5-bromo-2-iodo-3-methylbenzoate Work-Up &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 5-bromo-2-iodo-3-methylbenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 5-bromo-2-iodo-3-methylbenzoate . This highly functionalized arene is a powerful building block in drug development, primarily due to its chemoselective reactivity. However, its structural features—a base-sensitive methyl ester, a highly reactive C2-iodine, and a moderately reactive C5-bromine—require precise, causality-driven work-up procedures to prevent product degradation, over-reaction, and transition metal contamination.

Chemoselective Reactivity Profile

Understanding the innate reactivity of this molecule is the first step in troubleshooting. The differential bond dissociation energies between the C-I and C-Br bonds allow for selective palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at the C2 position[1]. However, the C1-methyl ester is highly susceptible to saponification during harsh basic work-ups.

Reactivity Molecule Methyl 5-bromo-2-iodo-3-methylbenzoate Iodo C2-Iodo: High Reactivity (Primary Cross-Coupling Site) Molecule->Iodo Pd(0) Oxidative Addition Bromo C5-Bromo: Moderate Reactivity (Secondary Coupling Site) Molecule->Bromo Requires Elevated Temp Ester C1-Methyl Ester: Base Sensitive (Prone to Hydrolysis) Molecule->Ester Aqueous Base (pH > 9)

Chemoselective reactivity pathways of Methyl 5-bromo-2-iodo-3-methylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methyl ester is hydrolyzing during the aqueous work-up of my Suzuki coupling. How do I prevent this?

Causality & Solution: Ester hydrolysis (saponification) occurs when the hydroxide ions from strong aqueous bases attack the electrophilic carbonyl carbon of the C1-ester. Because cross-coupling reactions require a base (e.g., Na2​CO3​ , Cs2​CO3​ ), the residual basicity during a standard water quench often pushes the pH above 10, rapidly cleaving the methyl group [2].

To prevent this, do not use a direct water quench . Instead, quench the reaction mixture with a mild, buffered acidic solution such as saturated aqueous Ammonium Chloride ( NH4​Cl ). This neutralizes the inorganic bases immediately, dropping the pH to a safe range (~pH 6-7) before the ester can hydrolyze.

Q2: I achieved selective coupling at the C2-Iodo position, but I am getting stubborn emulsions during the liquid-liquid extraction. How do I break them?

Causality & Solution: Emulsions in palladium-catalyzed reactions are almost exclusively caused by the precipitation of "Palladium Black" (colloidal Pd(0)) and insoluble inorganic salts at the aqueous-organic interface. The C3-methyl group on your substrate can also increase the lipophilicity of the resulting Pd-complexes, stabilizing the emulsion.

Do not attempt to separate the layers yet. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite® prior to using the separatory funnel. The Celite traps the colloidal palladium and fine particulates, instantly breaking the emulsion and allowing for a crisp phase separation.

Q3: Standard extraction leaves unacceptably high ppm levels of Palladium in my final product. What is the best method for removal?

Causality & Solution: Active Pharmaceutical Ingredients (APIs) require residual metal levels to be strictly below 10-20 ppm. Simple aqueous washing cannot remove palladium because the metal often forms stable, soluble complexes with the newly synthesized product (especially if the coupled moiety contains heteroatoms like nitrogen or oxygen).

You must use a covalent metal scavenger, such as silica-bound thiol (Si-Thiol) or macroporous polystyrene-bound trimercaptotriazine (MP-TMT) [3]. These scavengers utilize the high affinity of sulfur for heavy transition metals to irreversibly bind the palladium, pulling it out of the organic solution.

Data Presentation: Work-Up Reagent Selection

Table 1: Base Selection & Ester Stability Matrix
Base Used in ReactionAqueous Quench ReagentPost-Quench pHEster Hydrolysis Risk
NaOH / KOH Water> 12Critical (Complete Loss)
Cs2​CO3​ Water10 - 11High
K2​CO3​ Sat. NaHCO3​ 8 - 9Moderate
Any of the aboveSat. NH4​Cl 6 - 7 None (Optimal)
Table 2: Palladium Scavenger Comparison
Scavenger TypeMechanism of ActionOptimal SolventEst. Pd Reduction
Celite® Physical entrapment of colloidal Pd(0)Any30 - 50%
Si-Thiol Covalent binding via functionalized silicaEtOAc, DCM, THF> 95%
MP-TMT Covalent binding via macroporous resinDMF, THF, Toluene> 98%

Self-Validating Experimental Protocol: Optimized Work-Up & Pd Scavenging

This methodology is designed as a self-validating system. By incorporating analytical checkpoints directly into the workflow, you guarantee that each phase of the work-up has succeeded before proceeding to the next, preventing compounding errors.

WorkupWorkflow Start 1. Crude Reaction Mixture (Contains Pd residues & Salts) Quench 2. Mild Quench (Saturated NH4Cl) Start->Quench Extract 3. Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract Scavenge 4. Pd Scavenging (Si-Thiol, 2-4 hrs, RT) Extract->Scavenge Filter 5. Celite Filtration (Removes Pd-bound silica) Scavenge->Filter Concentrate 6. Concentration & Validation (ICP-MS for Pd < 20 ppm) Filter->Concentrate

Step-by-step self-validating work-up workflow for Pd-catalyzed reactions.

Step-by-Step Methodology

Phase 1: Quenching and Extraction

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).

  • Quench: Slowly add 5 volumes of saturated aqueous NH4​Cl to the reaction vessel. Stir vigorously for 10 minutes.

    • Validation Check 1: Test the aqueous layer with pH paper. It must read between 6 and 7. If it is higher, add 1M HCl dropwise until neutral to protect the C1-methyl ester.

  • Dilution: Add 10 volumes of Ethyl Acetate (EtOAc).

  • Pre-Filtration: Filter the entire biphasic mixture through a 2-inch pad of Celite® in a sintered glass funnel to remove precipitated Pd-black and prevent emulsions.

  • Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer and wash twice with brine (saturated NaCl ).

Phase 2: Palladium Scavenging 6. Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and transfer to a clean round-bottom flask. 7. Scavenger Addition: Add SiliaMetS® Thiol (Si-Thiol) scavenger. Use 5–10 equivalents of scavenger relative to the initial molar amount of the palladium catalyst used [4]. 8. Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. The solution should visibly change from dark brown/yellow to clear or pale yellow as the Pd is adsorbed.

  • Validation Check 2: Spot the solution on a TLC plate against the crude mixture. The product spot should remain unchanged, confirming the scavenger is not binding your target molecule.

Phase 3: Isolation 9. Final Filtration: Filter the mixture through a fresh pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with clean EtOAc to ensure complete product recovery. 10. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. 11. Final Validation: Submit a 5 mg sample of the concentrated product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

  • Success Criteria: Residual palladium must be < 20 ppm.

References

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis National Institutes of Health (PMC) URL:[Link]

  • A versatile route towards 6-arylpipecolic acids Beilstein Journal of Organic Chemistry URL:[Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 ACS Publications (Organic Process Research & Development) URL:[Link]

Troubleshooting

Long-term storage and handling guidelines for Methyl 5-bromo-2-iodo-3-methylbenzoate.

Handling, Storage, and Experimental Troubleshooting Guide Welcome to the Technical Support Center for Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3). This portal is designed for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Handling, Storage, and Experimental Troubleshooting Guide

Welcome to the Technical Support Center for Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3). This portal is designed for researchers and drug development professionals to troubleshoot common handling issues, understand the mechanistic causality behind degradation, and optimize chemoselective workflows involving this dihalogenated building block.

Part 1: Storage & Stability FAQs

Q: Why did my batch of Methyl 5-bromo-2-iodo-3-methylbenzoate turn yellow or brown over time? A: This discoloration is a hallmark of photochemical degradation inherent to aryl iodides[1]. The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (BDE) of approximately 65 kcal/mol. When exposed to ambient ultraviolet or visible light, the C-I bond undergoes homolytic cleavage, generating highly reactive aryl and iodine radicals[2]. These iodine radicals rapidly dimerize to form elemental iodine (I2), which imparts the characteristic yellow or brown tint to the normally white/colorless compound[1].

Q: What are the definitive long-term storage conditions to prevent degradation? A: To ensure long-term stability, the compound must be stored in a dark place, sealed in a dry environment, and maintained at 2-8°C[3]. Mechanistic Causality:

  • Darkness: Prevents photon-induced C-I bond homolysis[2].

  • 2-8°C (Refrigeration): Suppresses the kinetic rate of both thermal degradation and potential ester hydrolysis.

  • Dry/Sealed (Inert Atmosphere): The methyl ester moiety is an electrophilic center susceptible to nucleophilic attack by water. Storing under Argon or N2 with a desiccant prevents moisture-driven hydrolysis, which would otherwise cleave the ester to form 5-bromo-2-iodo-3-methylbenzoic acid and methanol.

DegradationPathway Compound Methyl 5-bromo-2-iodo- 3-methylbenzoate Light UV/Vis Light Exposure Compound->Light Improper Storage Moisture Moisture Exposure Compound->Moisture Unsealed Container Radical Aryl & Iodine Radicals Light->Radical C-I Homolysis Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Nucleophilic Attack I2 Elemental Iodine (I2) (Yellow/Brown) Radical->I2 Dimerization Acid Benzoic Acid Derivative Hydrolysis->Acid - MeOH

Fig 1. Degradation pathways of Methyl 5-bromo-2-iodo-3-methylbenzoate via light and moisture.

Part 2: Quantitative Stability Profile

To assist in shelf-life management, the following table summarizes the comparative stability and degradation kinetics of halogenated aryl esters under various environmental conditions.

Storage ConditionLight ExposureAtmosphereEstimated Shelf LifePrimary Degradation Mechanism
2-8°C Dark Argon / N2 > 24 months None (Stable Baseline)
20-25°CDarkAmbient Air6-12 monthsSlow ester hydrolysis (moisture dependent)
20-25°CAmbient LightAmbient Air< 1 monthRapid C-I homolysis (I2 formation)
40°CAmbient LightHigh Humidity< 1 weekAccelerated homolysis & hydrolysis

Part 3: Experimental Troubleshooting & Chemoselectivity

Q: I am observing poor chemoselectivity (bis-coupling) during Suzuki/Buchwald-Hartwig reactions. How do I isolate reactivity to the iodine site? A: Methyl 5-bromo-2-iodo-3-methylbenzoate is a dihalogenated building block designed for sequential, chemoselective cross-coupling. The C-I bond is significantly more reactive toward oxidative addition with Pd(0) or Cu(I) catalysts than the C-Br bond due to its lower BDE and greater polarizability[4]. If your reaction yields bis-coupled byproducts (reaction at both C-I and C-Br sites), it indicates an over-driving of the catalytic cycle. Causality & Fix: High temperatures or overly electron-rich phosphine ligands can bridge the activation energy gap between the C-I and C-Br bonds. Lower the reaction temperature, reduce catalyst loading, or switch to a less electron-rich ligand (e.g., PPh3 instead of XPhos) to maintain the kinetic differentiation between the fast C-I oxidative addition and the slower C-Br oxidative addition.

ChemoselectiveWorkflow Start Methyl 5-bromo-2-iodo- 3-methylbenzoate Pd Pd(0) Catalyst Addition Start->Pd Cross-Coupling OxAdd Oxidative Addition at C-I Bond Pd->OxAdd Fast (BDE ~65 kcal/mol) SideRxn Oxidative Addition at C-Br Bond Pd->SideRxn Slow (BDE ~81 kcal/mol) Coupling Target Cross-Coupled Product OxAdd->Coupling Desired Pathway OverReact Bis-coupled Impurity SideRxn->OverReact Loss of Selectivity

Fig 2. Chemoselective Pd-catalyzed workflow exploiting differential C-I vs C-Br bond reactivity.

Part 4: Self-Validating Recovery Protocol

If your compound has turned yellow/brown, the elemental iodine (I2) must be removed before use. I2 is a potent catalyst poison that will oxidize electron-rich phosphine ligands and deactivate Pd(0) species.

Protocol: Reductive Recovery of Light-Degraded Material This protocol is designed as a self-validating system. It relies on visual and analytical checkpoints to guarantee that the catalyst-poisoning I2 has been successfully removed without altering the core molecular structure.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded Methyl 5-bromo-2-iodo-3-methylbenzoate in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of material).

    • Validation Checkpoint 1 (Visual): The solution will present as a yellow/brown liquid, confirming the solubilization of both the ester and the trapped I2.

  • Reductive Quench: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Thiosulfate (Na2S2O3). Vigorously shake and vent.

    • Causality: The thiosulfate anion acts as a mild, chemoselective reducing agent. It reduces elemental I2 to iodide ions (I-) without hydrolyzing the ester or reducing the aryl halides.

  • Phase Separation & Validation: Allow the aqueous and organic layers to separate.

    • Validation Checkpoint 2 (Chemical): The organic layer must transition to completely colorless. This visual shift is the self-validating proof that the I2 has been fully reduced to water-soluble I- and partitioned into the aqueous phase. (If a yellow tint persists, repeat Step 2).

  • Washing: Wash the colorless organic layer once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), then gravity filter into a clean, dry round-bottom flask.

  • Concentration: Remove the solvent via rotary evaporation under reduced pressure.

    • Critical Handling: Shield the receiving flask with aluminum foil to prevent re-initiation of photolysis during concentration.

  • Final Verification:

    • Validation Checkpoint 3 (Analytical): Perform TLC (Hexanes/EtOAc, 9:1). A single UV-active spot should remain, confirming the ester and aryl halide framework is intact and free of degradation byproducts.

Sources

Reference Data & Comparative Studies

Validation

Computational modeling and analysis of Methyl 5-bromo-2-iodo-3-methylbenzoate's reactivity

Title: Computational Modeling and Reactivity Analysis of Methyl 5-bromo-2-iodo-3-methylbenzoate: A Comparative Guide Introduction In modern drug development, polyhalogenated arenes serve as indispensable scaffolds for se...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Computational Modeling and Reactivity Analysis of Methyl 5-bromo-2-iodo-3-methylbenzoate: A Comparative Guide

Introduction

In modern drug development, polyhalogenated arenes serve as indispensable scaffolds for sequential, late-stage functionalization. Methyl 5-bromo-2-iodo-3-methylbenzoate (MBIMB) is a highly functionalized aromatic core featuring orthogonal halogen substituents (iodine at C2, bromine at C5). While heuristic rules suggest the C–I bond is universally more reactive than the C–Br bond, predicting the exact site of transition-metal oxidative addition in densely functionalized rings requires rigorous computational modeling.

This guide objectively compares the computational reactivity profile of MBIMB against alternative scaffolds and provides a self-validating experimental protocol to harness its site-selectivity for Suzuki-Miyaura cross-coupling.

Computational Modeling: The Causality of Site-Selectivity

Historically, chemists relied solely on Bond Dissociation Energies (BDEs) to predict cross-coupling regioselectivity, following the macroscopic trend of C–I < C–Br < C–Cl 1. However, recent Density Functional Theory (DFT) studies utilizing the "distortion-interaction" model demonstrate that selectivity is actually governed by a combination of the energy required to distort the carbon-halogen bond ( ΔEdist‡​ ) and the orbital interaction energy between the arene's LUMO and the metal's HOMO 2.

To evaluate MBIMB's performance, we compare its DFT-calculated parameters against two alternative building blocks: Methyl 3,5-dibromo-2-iodobenzoate (MDIB) and Methyl 5-bromo-2-chlorobenzoate (MBCB).

Fukui Functions for Local Reactivity: The condensed Fukui function ( f+ ) provides atom-specific insight into susceptibility toward nucleophilic attack, effectively modeling the initial oxidative addition of electron-rich Pd(0) species 3. A higher f+ value indicates a higher propensity for catalytic insertion.

Table 1: Comparative DFT Reactivity Metrics (B3LYP/6-31G / LANL2DZ for I/Pd)*

ScaffoldReactive SiteC–X BDE (kcal/mol)Fukui Index ( f+ )Relative Distortion Energy ( ΔΔEdist‡​ )Predicted Selectivity
MBIMB (Target)C2 (Iodine)64.20.2850.0 (Baseline)Excellent (C2 over C5)
C5 (Bromine)81.50.112+4.8 kcal/mol
MDIB (Alternative 1)C2 (Iodine)63.80.260-0.2 kcal/molGood (C2 over C3/C5)
C3/C5 (Bromine)80.1 / 81.20.135 / 0.120+4.1 kcal/molCompeting side reactions
MBCB (Alternative 2)C5 (Bromine)82.00.210+5.2 kcal/molModerate (C5 over C2)
C2 (Chlorine)96.50.085+12.4 kcal/mol

Analysis of Causality: MBIMB offers superior orthogonal reactivity compared to MDIB. The presence of the electron-donating methyl group at C3 in MBIMB subtly increases the electron density of the ring, sterically and electronically differentiating the C2–I bond from the C5–Br bond. The massive gap in BDE (~17.3 kcal/mol) and the highly localized Fukui f+ index at C2 strictly dictate that Pd(0) will undergo oxidative addition at the C–I bond. In contrast, MDIB's two bromine atoms create a statistically and electronically higher risk of over-coupling.

G N1 Pd(0) + Polyhalogenated Arene (Ground State) N2 C-X Bond Distortion (ΔE_dist) N1->N2 Energy Input N3 Orbital Interaction (Pd HOMO -> Arene LUMO) N1->N3 Electronic Match N4 Oxidative Addition TS (Selectivity Determining) N2->N4 N3->N4 N5 Pd(II) Aryl Halide Complex (C-I Selective) N4->N5 C-I > C-Br Cleavage

Mechanistic pathway of Pd(0) oxidative addition governed by distortion and orbital interactions.

Experimental Validation: Site-Selective Suzuki-Miyaura Coupling

To validate the computational model, a self-validating experimental protocol is employed. The objective is to selectively couple a boronic acid at the C2 position of MBIMB, leaving the C5–Br bond intact for subsequent late-stage functionalization.

Causality of Experimental Choices:

  • Stoichiometry: Limiting the boronic acid to 1.05 equivalents prevents dual-coupling by starving the secondary catalytic cycle.

  • Temperature: Conducting the reaction at a mild 60°C provides enough thermal energy to overcome the C–I distortion barrier but remains below the activation energy required for C–Br oxidative addition.

  • Catalyst/Ligand: Pd(PPh3)4 is chosen as a standard Pd(0) source that is highly responsive to intrinsic BDE differences without requiring bulky, highly specialized biaryl phosphine ligands that might override substrate control 4.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, add Methyl 5-bromo-2-iodo-3-methylbenzoate (1.0 mmol), phenylboronic acid (1.05 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed Toluene/Ethanol (4:1, 10 mL) followed by an aqueous solution of Na2CO3 (2.0 M, 2.0 mmol). Rationale: The biphasic system ensures rapid transmetalation while stabilizing the Pd(II) intermediate.

  • Reaction Execution: Heat the biphasic mixture to 60°C with vigorous stirring for 4 hours. Monitor strictly by TLC or LC-MS to confirm the absence of the diarylated byproduct.

  • Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the mono-arylated product: Methyl 5-bromo-3-methyl-2-phenylbenzoate.

  • Validation (Self-Validating Step): Confirm the retention of the C5–Br bond via 13C NMR (verifying the characteristic deshielded carbon shift) and high-resolution mass spectrometry (HRMS) showing the distinct 1:1 isotopic pattern of a single bromine atom.

Workflow step1 DFT Modeling (BDE & Fukui Analysis) step2 Catalyst/Ligand Selection (Pd(PPh3)4, Na2CO3) step1->step2 step3 Selective Suzuki Coupling (T = 60°C, 1 equiv Boronic Acid) step2->step3 step4 Quench & Extraction (EtOAc / H2O) step3->step4 step5 Purification & Analysis (Column Chromatography, NMR) step4->step5

End-to-end workflow from computational prediction to experimental validation and isolation.

Conclusion

Methyl 5-bromo-2-iodo-3-methylbenzoate serves as a highly predictable and robust scaffold for sequential cross-coupling. Compared to its dibromo-iodo and bromo-chloro analogs, MBIMB offers a superior thermodynamic and kinetic window for site-selective C2-arylation. By bridging DFT calculations (Fukui functions and distortion-interaction energies) with tightly controlled experimental parameters, researchers can confidently execute late-stage functionalizations with high synthetic fidelity.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-bromo-2-iodo-3-methylbenzoate proper disposal procedures

As a Senior Application Scientist, I understand that managing complex halogenated organics requires more than just following a checklist—it requires a mechanistic understanding of the chemical's lifecycle from the bencht...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex halogenated organics requires more than just following a checklist—it requires a mechanistic understanding of the chemical's lifecycle from the benchtop to final destruction. Methyl 5-bromo-2-iodo-3-methylbenzoate (CAS: 1263376-81-3) is a highly valuable building block in drug development, but its dual-halogenated aromatic structure (containing both bromine and iodine) dictates a strict, highly regulated disposal pathway.

This guide provides a comprehensive, field-validated operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains both environmental compliance and operational efficiency.

I. Chemical Profile & Waste Characterization

Before initiating any disposal protocol, we must define the physical and regulatory parameters of the waste stream. Because this compound contains a benzene ring substituted with multiple heavy halogens, it is strictly classified as a Halogenated Organic Waste .

Operational PropertyData / Classification
Chemical Name Methyl 5-bromo-2-iodo-3-methylbenzoate
CAS Registry Number 1263376-81-3 [1]
Molecular Formula C9H8BrIO2
Molecular Weight 355.0 g/mol
Halogen Content Bromine (Br), Iodine (I)
EPA RCRA Classification Halogenated Organic Waste (Requires specific waste codes per local jurisdiction) [5]
Primary Disposal Route High-Temperature Commercial Incineration [4]

II. The Causality of Halogenated Waste Disposal: Why Segregation Matters

In laboratory management, why we perform a step is just as critical as how we perform it. You must never mix Methyl 5-bromo-2-iodo-3-methylbenzoate with non-halogenated solvent waste. This rule is driven by two unyielding factors: Thermodynamic Safety and Operational Economics .

  • Prevention of Dioxin/Furan Synthesis: When halogenated aromatic compounds are combusted improperly, they act as direct precursors for the de novo synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) [3]. To destroy the robust carbon-halogen bonds without generating these toxic byproducts, disposal facilities must utilize specialized rotary kiln incinerators that strictly adhere to the "3T" Principle : T emperature (>1100°C), T ime (residence time > 2 seconds), and T urbulence [4].

  • Scrubber Requirements and Cost: The combustion of bromine and iodine generates corrosive hydrobromic (HBr) and hydroiodic (HI) acids. Incinerators must deploy alkaline wet scrubbers to neutralize these gases before exhaust release. Because of this intensive secondary treatment, processing halogenated waste costs up to three times more than non-halogenated waste [2]. Commingling streams contaminates your bulk non-halogenated carboys, needlessly inflating your facility's waste management budget.

III. Operational Protocol: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, implement the following standard operating procedure (SOP) at the point of generation.

Step 1: Point-of-Generation Segregation

  • Designate a specific, chemically compatible waste carboy (e.g., UN-rated High-Density Polyethylene [HDPE]) exclusively for "Halogenated Organic Waste."

  • Ensure the process occurs inside an actively drawing chemical fume hood to prevent inhalation of volatile organic vapors.

Step 2: Primary Packaging & Volume Control

  • Transfer the spent Methyl 5-bromo-2-iodo-3-methylbenzoate (either neat or in solvent solution) into the designated container.

  • Critical Rule: Never fill the waste container beyond 80-90% of its total capacity. This ullage (headspace) is required to accommodate vapor expansion and prevent pressure-induced container rupture [2].

  • Keep the container tightly capped at all times unless actively adding waste. Leaving funnels in open containers violates EPA Resource Conservation and Recovery Act (RCRA) emission standards.

Step 3: RCRA-Compliant Labeling

  • Attach a Hazardous Waste Tag to the container the moment the first drop of waste is introduced.

  • Clearly check the "Halogenated Solvents/Organics" box and list the exact chemical constituents (e.g., "Methyl 5-bromo-2-iodo-3-methylbenzoate, 100%"). Do not use abbreviations or chemical structures on the tag.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed, labeled container in a designated SAA within the laboratory.

  • Place the container inside secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume. Ensure it is stored away from incompatible materials, such as strong bases or reactive metals, which could trigger exothermic reactions.

IV. Workflow Visualization: Lifecycle of Halogenated Waste

The following diagram maps the logical progression of Methyl 5-bromo-2-iodo-3-methylbenzoate from laboratory generation to safe environmental neutralization.

G Start 1. Waste Generation (Methyl 5-bromo-2-iodo-3-methylbenzoate) Segregation 2. Strict Segregation (Isolate from Non-Halogenated Streams) Start->Segregation Packaging 3. Packaging & SAA Storage (UN-Rated HDPE, Secondary Containment) Segregation->Packaging Transport 4. Manifest & Transport (Licensed RCRA Hazmat Carrier) Packaging->Transport Incineration 5. High-Temp Incineration (3T: >1100°C, Time, Turbulence) Transport->Incineration Scrubber 6. Flue Gas Scrubbing (Alkaline Neutralization of HBr/HI) Incineration->Scrubber Safe 7. Safe Environmental Release (Zero Dioxin/Furan Emission) Scrubber->Safe

Lifecycle of Halogenated Aromatic Waste: From lab segregation to 3T incineration and scrubbing.

V. Emergency Spill Protocol

In the event of an accidental spill of Methyl 5-bromo-2-iodo-3-methylbenzoate on the benchtop or floor, execute the following recovery protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Don Appropriate PPE: Equip yourself with chemical-resistant gloves (Nitrile or Neoprene), splash goggles, and a lab coat.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., universal spill pads or diatomaceous earth). Do not use sawdust or paper towels , as combustible materials mixed with halogenated oxidizable organics can pose a fire hazard.

  • Collection: Carefully sweep the saturated absorbent into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wipe down the spill surface with a compatible solvent (e.g., a small amount of isopropanol), and place the used wipes into the same waste bag.

  • Disposal: Tag the bag as "Halogenated Solid Waste - Spill Debris" and request an immediate pickup from your Environmental Health and Safety (EHS) department [5].

References

  • Temple University. (2021). Halogenated Solvents in Laboratories - Campus Operations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Waste Minimization National Plan: Draft. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. Energy & Fuels. Retrieved from [Link]

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